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  • Product: 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate
  • CAS: 1078162-98-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate

Process Development, Structural Characterization, and Synthetic Utility Executive Summary This technical guide profiles 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate , a critical bifunctional intermediate used in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Process Development, Structural Characterization, and Synthetic Utility

Executive Summary

This technical guide profiles 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate , a critical bifunctional intermediate used in medicinal chemistry. Structurally, it serves as a "linker" scaffold, providing a propanol backbone that connects a solubilizing morpholine moiety with a primary amine available for further derivatization.

This compound is frequently utilized in the synthesis of:

  • Oxazolidinone antibiotics (structural analogs to Linezolid).

  • Kinase inhibitors , where the morpholine group improves pharmacokinetic profiles (solubility and metabolic stability).

  • PROTACs (Proteolysis Targeting Chimeras) , acting as a hydrophilic spacer between E3 ligase ligands and target protein warheads.

Structural Identity & Nomenclature

The IUPAC name 1-Amino-3-morpholin-4-ylpropan-2-ol is derived systematically. The oxalate salt indicates the presence of oxalic acid, typically in a 1:1 stoichiometric ratio, used to stabilize the amine and facilitate crystallization.

Nomenclature Breakdown
ComponentStructure/Logic
Parent Chain Propan-2-ol : A 3-carbon chain with a hydroxyl group at position 2.
Substituent 1 1-Amino : A primary amine (

) attached to carbon 1.
Substituent 2 3-Morpholin-4-yl : A morpholine ring attached via its nitrogen atom (position 4 of the ring) to carbon 3 of the propane chain.
Salt Form Oxalate : The dicarboxylic acid salt (

), forming a crystalline lattice with the basic amine.

Chemical Formula (Free Base):


Molecular Weight (Free Base):  160.21  g/mol
Molecular Weight (Oxalate Salt):  ~250.25  g/mol  (Assuming 1:1 stoichiometry)

Synthetic Pathway & Mechanism[1]

The synthesis of 1-Amino-3-morpholin-4-ylpropan-2-ol requires strict regiochemical control to ensure the amino and morpholine groups are on opposite ends of the propanol chain. The industry-standard route utilizes Epichlorohydrin as the electrophilic linchpin.

Retrosynthetic Analysis

The molecule is disconnected at the C-N bonds. The most efficient forward synthesis involves the sequential nucleophilic attack on the 3-carbon epoxide backbone.

Reaction Scheme (Graphviz)

ReactionScheme Epi Epichlorohydrin (Electrophile) Inter1 Intermediate: N-(2,3-epoxypropyl)morpholine (Glycidyl Morpholine) Epi->Inter1 Step 1: SN2 + Cyclization (NaOH/H2O) Morph Morpholine (Nucleophile 1) Morph->Inter1 Prod Free Base: 1-Amino-3-morpholin-4-ylpropan-2-ol Inter1->Prod Step 2: Epoxide Opening (Regioselective) Amm Ammonia (NH3) (Nucleophile 2) Amm->Prod Salt Final Product: Oxalate Salt Prod->Salt Step 3: Salt Formation (EtOH) Oxalic Oxalic Acid Oxalic->Salt

Caption: Sequential nucleophilic substitution pathway. Morpholine displaces chloride/opens epoxide, followed by ammonia opening the glycidyl intermediate.

Mechanistic Insight (The "Why")
  • Step 1 (Glycidyl Morpholine Formation): Morpholine reacts with epichlorohydrin. While morpholine can open the epoxide ring, the presence of base (NaOH) ensures the intermediate chlorohydrin cyclizes back to the epoxide (Glycidyl Morpholine). This "re-epoxidation" is crucial for the next step.

  • Step 2 (Regioselectivity): The reaction of Glycidyl Morpholine with Ammonia follows the Fürst-Plattner rule (trans-diaxial opening) but is primarily governed by sterics in this aliphatic system. Ammonia attacks the least hindered carbon (the terminal

    
    ), ensuring the primary amine ends up at position 1, and the hydroxyl remains at position 2.
    

Experimental Protocol

Safety Warning: Epichlorohydrin is a potent alkylating agent and potential carcinogen. Work must be performed in a fume hood.

Phase A: Synthesis of the Free Base
  • Reagents: Epichlorohydrin (1.0 eq), Morpholine (1.0 eq), NaOH (1.1 eq), Water/Isopropanol.

  • Procedure:

    • Cool Epichlorohydrin to 0°C.

    • Add Morpholine dropwise (exothermic reaction) to form the chlorohydrin intermediate.

    • Add aqueous NaOH to induce cyclization to N-(2,3-epoxypropyl)morpholine .

    • Validation: Check TLC for disappearance of morpholine.

    • Ammonolysis: Add the crude epoxide to a concentrated solution of Ammonium Hydroxide (25%

      
      , excess 5-10 eq) in methanol.
      
    • Note: Excess ammonia is vital to prevent the product from reacting with another molecule of epoxide (which would form a dimer).

    • Heat to 50°C in a sealed vessel for 4-6 hours.

    • Concentrate under vacuum to remove excess ammonia and methanol. The residue is the crude free base (oil).

Phase B: Formation of the Oxalate Salt

The free base is often a viscous oil that is difficult to handle. The oxalate salt converts this into a stable solid.

  • Dissolution: Dissolve the crude oily residue (approx 10 mmol) in absolute Ethanol (20 mL).

  • Acid Addition: Prepare a solution of Oxalic Acid Dihydrate (10 mmol, 1.0 eq) in warm Ethanol (10 mL).

  • Precipitation: Add the acid solution slowly to the amine solution with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Crystallization: Heat the mixture to reflux until the solid dissolves, then allow it to cool slowly to room temperature, then to 4°C. This ensures high purity.

  • Isolation: Filter the crystals, wash with cold ethanol/ether, and dry under vacuum.

Analytical Validation

To confirm the identity of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate , the following spectral signatures must be verified.

Proton NMR ( H-NMR, or )
Shift (

ppm)
MultiplicityIntegrationAssignment
3.9 - 4.1 Multiplet1HCH-OH (Methine at C2)
3.6 - 3.8 Triplet/Broad4HMorpholine

2.8 - 3.1 Multiplet2H

(C1 protons)
2.4 - 2.6 Multiplet6H

-Morpholine
(C3 + Ring N-

)
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (

    
    )
    
  • Expected Parent Ion

    
    :  161.2 m/z (Corresponds to the protonated free base).
    
  • Note: The oxalate counter-ion will not be observed in positive mode but may appear as

    
     = 89 m/z in negative mode.
    

Applications in Drug Discovery[3][4][5][6]

Linker Chemistry

This molecule is a "privileged scaffold" for fragment-based drug design. The 1,3-amino-alcohol motif allows for the construction of heterocycles.

  • Reaction with Phosgene/CDI: Cyclizes to form Morpholinyl-methyl-oxazolidinones , a core structure in antibacterial agents like Linezolid.

  • Reaction with Isothiocyanates: Forms thioureas, used in HTS (High-Throughput Screening) libraries.

Solubility Enhancement

In kinase inhibitor development, attaching a morpholine ring via a flexible propanol linker is a standard strategy to disrupt crystal packing and introduce a basic center, significantly improving aqueous solubility and oral bioavailability.

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Recommendations and Preferred Names. International Union of Pure and Applied Chemistry.[1] [Link]

  • Synthesis of Morpholines. Organic Chemistry Portal. Comprehensive review of morpholine ring synthesis and derivatization. [Link]

  • Epoxide Ring Opening. Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[2][3][4] (General reference for regioselectivity of amine-epoxide reactions).

  • Morpholine Derivatives in Medicinal Chemistry. ResearchGate. Analysis of biological activity and synthesis of morpholine-containing scaffolds. [Link]

Sources

Exploratory

Biological Activity of Morpholine Propanolamine Derivatives

Executive Summary Morpholine propanolamine derivatives represent a privileged scaffold in medicinal chemistry, characterized by the fusion of a morpholine heterocycle with a propanolamine (1-amino-3-propan-2-ol) linker....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine propanolamine derivatives represent a privileged scaffold in medicinal chemistry, characterized by the fusion of a morpholine heterocycle with a propanolamine (1-amino-3-propan-2-ol) linker. This structural motif bridges the lipophilic, metabolic-modulating properties of the morpholine ring with the hydrogen-bonding and conformational flexibility of the propanolamine chain.

While historically associated with


-adrenergic blockade, recent high-impact studies have repositioned this class as potent antimicrobial  (specifically antifungal) and antineoplastic  agents. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary for developing these derivatives into clinical candidates.[1]

Chemical Architecture & SAR Analysis

The core pharmacophore consists of three distinct domains: the Morpholine Head (Domain A) , the Propanolamine Linker (Domain B) , and the Tail Region (Domain C) .

Structure-Activity Relationship (SAR) Matrix
DomainStructural ComponentBiological Function & SAR Insights
A Morpholine Ring Metabolic Shield: The ether oxygen lowers basicity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

), improving bioavailability compared to piperidine analogs. Modification: C2/C6-dimethyl substitution (as seen in Amorolfine) locks conformation, enhancing specificity for sterol

-reductase.
B Propanolamine Linker H-Bonding: The secondary hydroxyl (-OH) at C2 is critical for H-bonding with active site residues (e.g., Ser/Thr in kinases). Spacer: A 3-carbon chain provides optimal distance for bidentate binding.
C Aromatic/Amine Tail Specificity Determinant: Antifungal: Bulky lipophilic groups (e.g., tert-butylphenyl) target the ergosterol pathway. Anticancer:[1][2][3][4][5][6] Heterocyclic tails (e.g., quinazoline, benzimidazole) target PI3K/mTOR kinases.

Primary Indication: Antifungal Activity

Mechanism: Sterol Biosynthesis Inhibition[7]

Morpholine propanolamines function as "distal inhibitors" of the ergosterol biosynthesis pathway. Unlike azoles (which target CYP51/14


-demethylase), these derivatives specifically target 

-reductase (ERG24)
and

-isomerase (ERG2)
.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the dual-inhibition point, leading to the accumulation of toxic ignosterol rather than ergosterol, causing membrane destabilization.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyclization Fecosterol Fecosterol Lanosterol->Fecosterol Multiple Steps CYP51 14α-demethylase (Azole Target) Lanosterol->CYP51 Targeted by Azoles Ignosterol Ignosterol (Toxic Accumulation) Fecosterol->Ignosterol Inhibition Block 1 D14Red Δ14-reductase (Morpholine Target) Fecosterol->D14Red D8Iso Δ8-Δ7 isomerase (Morpholine Target) Ignosterol->D8Iso Ergosterol Ergosterol (Membrane Integrity) D14Red->Ignosterol Enzyme Action D8Iso->Ergosterol Enzyme Action

Figure 1: Dual-target inhibition of ergosterol synthesis by morpholine derivatives. Red T-bars indicate inhibition points.

Secondary Indication: Anticancer Activity

Mechanism: PI3K/Akt/mTOR Pathway Modulation[8]

Recent medicinal chemistry efforts have functionalized the propanolamine nitrogen with quinazoline or benzophenone moieties. These hybrids act as ATP-competitive inhibitors of lipid kinases.

  • Cytotoxicity: IC

    
     values in the low micromolar range (1–5 
    
    
    
    M) against MCF-7 (breast) and A549 (lung) cell lines.
  • Selectivity: The morpholine ring occupies the solubility pocket of the kinase ATP-binding site, forming a crucial hydrogen bond with the hinge region backbone.

Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, I emphasize that a protocol is only as good as its controls. The following workflows include mandatory "Go/No-Go" checkpoints.

Protocol A: High-Throughput MIC Determination (Antifungal)

Objective: Determine Minimum Inhibitory Concentration (MIC) against C. albicans and A. niger.

  • Inoculum Preparation:

    • Grow C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard (

      
       CFU/mL).
      
    • Checkpoint: Verify density via OD

      
       (Target: 0.12–0.15). If outside range, re-suspend.
      
  • Compound Dilution:

    • Dissolve morpholine derivative in 100% DMSO to 10 mg/mL stock.

    • Perform serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0). Final testing range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL.
    • Control 1: Amorolfine (Positive Control). Expected MIC: 0.03–0.25

      
      g/mL.
      
    • Control 2: Solvent Control (1% DMSO). Must show full growth.

  • Incubation & Readout:

    • Add 100

      
      L inoculum to 100 
      
      
      
      L drug dilution in 96-well plates.
    • Incubate at 35°C for 48h.

    • Readout: Visual score (0 = optically clear, 4 = full growth). MIC is the lowest concentration with score 0.

Protocol B: Screening Workflow Logic

The following DOT diagram outlines the decision logic for advancing a hit from synthesis to lead optimization.

Screening_Workflow Synthesis Synthesis (Morpholine + Epichlorohydrin) Purity QC Check (>95% HPLC) Synthesis->Purity MIC_Screen Primary Screen (MIC < 16 μg/mL?) Purity->MIC_Screen Pass Discard Discard/Redesign Purity->Discard Fail Toxicity Cytotoxicity (HEK293 CC50) MIC_Screen->Toxicity Yes MIC_Screen->Discard No Selectivity Selectivity Index (CC50 / MIC > 10) Toxicity->Selectivity Lead Lead Candidate Selectivity->Lead Yes Selectivity->Discard No

Figure 2: Decision tree for morpholine propanolamine lead selection.

References

  • Kumari, A., & Singh, R. (2020).[1][6][9] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link

  • Kourounakis, A., et al. (2020).[9] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Link

  • Ramesh, R., et al. (2016).[10] Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. Link

  • Mercer, E. I. (1991).[11] Morpholine antifungals and their mode of action. Biochemical Society Transactions.[11] Link

  • Al-Hamdani, U., et al. (2017). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine. Asian Journal of Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate in PROTAC Linker Design

This Application Note and Protocol guide details the use of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate (referred to herein as AMPO-Ox ) as a strategic building block in Proteolysis Targeting Chimera (PROTAC) development...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate (referred to herein as AMPO-Ox ) as a strategic building block in Proteolysis Targeting Chimera (PROTAC) development.

Abstract & Core Utility

The development of PROTACs is frequently bottlenecked by poor aqueous solubility and suboptimal cell permeability, often driven by the high molecular weight and lipophilicity of the binary ligand complex. 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate serves as a critical hydrophilic linker intermediate . Its structure features a morpholine moiety (solubility enhancer), a secondary alcohol (functionalizable handle or polar motif), and a primary amine (conjugation site).

Key Applications:

  • Solubility Modulation: Introduction of the basic morpholine group (

    
    ) to reduce LogP and enhance lysosomal sequestration or cytosolic solubility.
    
  • Linker Extension: Acts as a "pro-linker" scaffold where the amine allows attachment to an E3 ligase ligand (e.g., VHL/CRBN derivatives) and the hydroxyl group provides a vector for ether/ester linkage to the target warhead.

  • Exit Vector Optimization: The chiral center (in enantiopure forms) allows for precise stereochemical control of the exit vector, influencing ternary complex stability.

Chemical Identity & Handling

  • Compound Name: 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate

  • Role: Hydrophilic Linker / Solubilizing Tether

  • Molecular Formula (Free Base):

    
    
    
  • Stability: The oxalate salt stabilizes the amine, preventing oxidation and polymerization. It must be converted to the free base in situ or prior to coupling.

Strategic Placement in PROTAC Architecture

The diagram below illustrates where AMPO-Ox integrates into the standard PROTAC topology.

PROTAC_Architecture Figure 1: Strategic integration of AMPO-Ox as a solubility-enhancing linker module. cluster_Linker Linker Domain Warhead Target Warhead (POI Ligand) Spacer Alkyl/PEG Spacer Warhead->Spacer Ether/Click Chemistry E3_Ligand E3 Ligase Ligand (e.g., VHL/CRBN) AMPO AMPO Motif (Solubility Enhancer) AMPO->E3_Ligand Amide Bond (via -NH2) Spacer->AMPO Functionalized -OH Group

Application Protocols

Protocol A: Free-Basing & Amide Coupling

Objective: To couple AMPO-Ox to a carboxylic acid-functionalized E3 ligase ligand (e.g., VHL-acid) via the primary amine.

Rationale: The oxalate salt is acidic and can inhibit standard coupling reagents (HATU/EDC). Efficient neutralization is critical for yield.

Reagents Required:
  • AMPO-Ox (1.2 equiv)

  • Carboxylic Acid Ligand (1.0 equiv)

  • HATU (1.2 equiv) or COMU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (4.0 - 5.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:
  • Salt Neutralization (In-situ):

    • Dissolve AMPO-Ox in anhydrous DMF (concentration ~0.1 M).

    • Add DIPEA (2.5 equiv) and stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: Ensure the solution is clear. If a precipitate (oxalate salts) forms, centrifuge or filter, though usually, the organic base keeps the amine active in solution.

  • Activation of Acid:

    • In a separate vial, dissolve the Carboxylic Acid Ligand in DMF.

    • Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 5 minutes to form the activated ester.

  • Coupling Reaction:

    • Add the neutralized AMPO solution dropwise to the activated acid solution.

    • Stir at RT for 2–4 hours.

    • Monitoring: Monitor via LC-MS for the formation of the product

      
      .
      
  • Work-up:

    • Dilute with EtOAc, wash with saturated

      
       (to remove excess acid/oxalate), water, and brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: Functionalization of the Secondary Alcohol

Objective: To extend the linker from the secondary hydroxyl group of the AMPO motif towards the Warhead.

Rationale: The secondary alcohol is less reactive than a primary alcohol. An


 reaction or ether synthesis is preferred over esterification for metabolic stability.
Method: Nucleophilic Aromatic Substitution (

)

Applicable if the linker/warhead precursor has a reactive aryl fluoride/chloride.

  • Deprotonation:

    • Dissolve the AMPO-Amide intermediate (from Protocol A) in anhydrous THF or DMF.

    • Cool to 0°C. Add NaH (1.5 equiv, 60% dispersion). Stir for 30 min.

  • Substitution:

    • Add the electrophilic linker fragment (e.g., 4-fluoronitrobenzene derivative or halo-alkyl linker).

    • Allow to warm to RT and heat to 60°C if necessary.

  • Quench:

    • Quench carefully with water/ice. Extract with DCM.

Physicochemical Impact Analysis

The incorporation of the morpholine-propanol motif alters the physicochemical profile of the PROTAC significantly compared to standard alkyl or PEG linkers.

PropertyEffect of AMPO IncorporationBenefit in PROTACs
LogP Decreases (More Hydrophilic)Improves solubility in assay media; reduces non-specific binding.
pKa Introduces Basic Center (~8.3)Enhances lysosomal trapping (potentially); improves solubility at physiological pH.
TPSA Increases (~20-30 Ų)Balances the high lipophilicity of warheads like JQ1 or Thalidomide.
Rigidity ModerateThe morpholine ring adds steric bulk, reducing the entropic penalty of chain folding compared to linear PEG.
Workflow Visualization: Synthesis Pathway

Synthesis_Workflow Figure 2: Step-wise synthesis protocol for AMPO-integrated PROTACs. Step1 Step 1: Free-Basing (AMPO-Ox + DIPEA) Step2 Step 2: Amide Coupling (R-COOH + HATU) Step1->Step2 Active Amine Step3 Step 3: Intermediate Isolation (Amide-Linker-OH) Step2->Step3 Purification Step4 Step 4: Hydroxyl Activation (NaH / Alkylation) Step3->Step4 Linker Extension Final Final PROTAC Assembly Step4->Final Warhead Attachment

Troubleshooting & Critical Considerations

  • Oxalate Interference:

    • Issue: Poor coupling yield.

    • Cause: Incomplete neutralization of the oxalate salt leads to protonation of the DIPEA/catalyst.

    • Solution: Perform a "salt break" extraction (dissolve in basic water, extract free base into DCM) before the coupling reaction if in-situ neutralization fails.

  • Regioselectivity:

    • Issue: Reaction at the hydroxyl group during amide coupling.

    • Insight: The primary amine is significantly more nucleophilic than the secondary alcohol. Under standard HATU/DIPEA conditions, chemoselectivity for the amide is high (>95%). Protection of the alcohol is rarely required unless using highly reactive acyl chlorides.

  • Stereochemistry:

    • AMPO exists as enantiomers ((R) and (S)).

    • Recommendation: Test both enantiomers. The spatial orientation of the morpholine ring can sterically clash with the E3 ligase surface or, conversely, induce favorable "cooperativity" interactions.

References

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy. Link

  • BOC Sciences. "Overview of PROTAC Linkers: Types and Design." BOC Sciences Application Notes.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1380974, 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine." PubChem. Link

  • Maple, H. J., et al. (2019). "Development of PROTACs: The Role of the Linker." Drug Discovery Today. Link (Contextual Citation)

  • Enamine. "Building blocks and linkers for PROTAC synthesis." Enamine Technical Documents. Link

Sources

Application

Application Note: Leveraging 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate as a Hydrophilic Linker for Enhanced PROTAC Development

Audience: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD). Introduction Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary ther...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).

Introduction

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that eliminates disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system by linking a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI.[3][4][]

A PROTAC molecule comprises three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them.[2] It is now unequivocally clear that the linker is not a passive spacer but a critical determinant of a PROTAC's success.[1][6] The linker's length, composition, rigidity, and attachment points profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC efficacy.[4][] Furthermore, the linker's physicochemical properties dictate the overall molecule's solubility, cell permeability, and pharmacokinetic (PK) profile.[1][8]

This application note details the strategic use of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate , a versatile and advantageous linker building block for PROTAC synthesis. The incorporation of a morpholine moiety is a well-established medicinal chemistry strategy to improve aqueous solubility, metabolic stability, and overall PK/PD properties.[9][10][11][12] This guide provides a rationale for its use, detailed protocols for its incorporation into a PROTAC scaffold, and a workflow for the biological evaluation of the resulting degrader.

Section 1: The Advantage of the Morpholine-Containing Linker

The 1-Amino-3-morpholin-4-ylpropan-2-ol scaffold offers several distinct advantages rooted in the physicochemical properties of the morpholine ring.

  • Enhanced Hydrophilicity and Solubility: The morpholine group significantly improves the aqueous solubility of the PROTAC molecule.[9][10][12] This is crucial as many PROTACs, due to their high molecular weight, fall into the "beyond Rule of 5" (bRo5) chemical space and often suffer from poor solubility, hindering formulation and bioavailability.[8]

  • Improved Pharmacokinetics: The morpholine ring is known to enhance metabolic stability and provide compounds with desirable drug-like properties.[11][13] Its inclusion can lead to improved bioavailability and an optimal clearance profile.[10]

  • Modulation of Cell Permeability: While highly hydrophilic linkers can sometimes impede passive diffusion across cell membranes, the morpholine group offers a balanced lipophilic-hydrophilic profile.[9][10] This, combined with the potential for PROTACs to adopt folded, less polar conformations in nonpolar environments, can facilitate cell entry.[8][14]

  • Synthetic Versatility: The primary amine and secondary hydroxyl groups on the 1-Amino-3-morpholin-4-ylpropan-2-ol backbone provide two distinct, orthogonal handles for sequential conjugation to the POI and E3 ligase ligands, allowing for a convergent and flexible synthetic strategy.

Physicochemical Properties
PropertyValue
Chemical Name 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate
CAS Number Not readily available for the oxalate salt. Base: 452105-36-1
Molecular Formula C₉H₂₀N₂O₆ (Oxalate Salt)
Molecular Weight 252.26 g/mol (Oxalate Salt)

Section 2: Strategic Incorporation into PROTACs

The synthesis of a PROTAC using this linker involves a stepwise approach, typically starting with the conjugation of one of the ligands to the linker, followed by the attachment of the second ligand. The choice of which ligand to attach first depends on the specific chemistry and protecting group strategy employed for the POI and E3 ligands.

Below is a generalized, representative protocol for incorporating the linker.

Protocol 2.1: Synthesis of a PROTAC using 1-Amino-3-morpholin-4-ylpropan-2-ol

This protocol outlines a common strategy: amide bond formation using the linker's primary amine, followed by activation of the hydroxyl group for coupling to the second ligand.

Step 1: Amide Coupling with E3 Ligase Ligand

  • Dissolve: In a round-bottom flask, dissolve the E3 ligase ligand containing a carboxylic acid moiety (e.g., a derivative of Thalidomide or VHL ligand) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activate: Add a peptide coupling agent such as HATU (1.1 eq) and an organic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Couple: Add a solution of 1-Amino-3-morpholin-4-ylpropan-2-ol (the free base, 1.2 eq) in DMF to the activated E3 ligand solution.

  • React: Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify: Purify the crude product by flash column chromatography on silica gel to yield the E3 Ligand-Linker intermediate.

Step 2: Activation of the Hydroxyl Group

  • Dissolve: Dissolve the E3 Ligand-Linker intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool: Cool the solution to 0 °C in an ice bath.

  • Add Base: Add triethylamine (TEA) (2.0 eq).

  • Activate: Slowly add methanesulfonyl chloride (MsCl) (1.5 eq) dropwise. This converts the hydroxyl into a mesylate, an excellent leaving group.

  • React: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor progress by LC-MS.

  • Isolate: The resulting mesylated intermediate is often used directly in the next step without extensive purification after a simple aqueous work-up.[15]

Step 3: Coupling with POI Ligand

  • Prepare: In a separate flask, dissolve the POI ligand containing a nucleophilic group (e.g., a phenol or amine) (1.0 eq) in anhydrous DMF.

  • Add Base: Add a suitable base, such as potassium carbonate (K₂CO₃) (3.0 eq) for a phenol or DIPEA for an amine, and stir for 30 minutes.

  • Couple: Add the mesylated E3 Ligand-Linker intermediate (1.1 eq) from Step 2 to the POI ligand solution.

  • React: Heat the reaction to 60-80 °C and stir for 16-24 hours under a nitrogen atmosphere. Monitor progress by LC-MS.

  • Work-up & Purify: After completion, perform a standard aqueous work-up. Purify the final crude PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC) to achieve >95% purity required for biological assays.

  • Characterize: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR spectroscopy.

Diagram: General PROTAC Synthesis Workflow

G E3_Ligand E3 Ligand (COOH) Intermediate1 E3-Linker Intermediate E3_Ligand->Intermediate1 Amide Coupling (HATU, DIPEA) Linker 1-Amino-3-morpholin-4-yl propan-2-ol Linker->Intermediate1 POI_Ligand POI Ligand (OH/NH₂) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate2 Activated E3-Linker (OMs) Intermediate1->Intermediate2 Activation (MsCl, TEA) Intermediate2->Final_PROTAC Nucleophilic Substitution (Base, Heat) Purify Prep-HPLC Purification & Characterization Final_PROTAC->Purify

Caption: A generalized workflow for synthesizing a PROTAC using the amino-alcohol linker.

Section 3: Biological Evaluation Cascade

Once the purified PROTAC is in hand, a systematic evaluation is required to determine its biological activity.

Protocol 3.1: Ternary Complex Formation Assay

The formation of a stable ternary complex is a prerequisite for effective protein degradation.[][16] Various biophysical and cell-based methods can be used to measure this.

  • Technology: NanoBRET® Ternary Complex Assay (Promega) is a powerful live-cell method.[16]

  • Principle: The target POI is expressed as a NanoLuc® luciferase fusion (energy donor), and the E3 ligase (e.g., VHL or CRBN) is expressed as a HaloTag® fusion labeled with a fluorescent acceptor.[16] PROTAC-mediated formation of the ternary complex brings the donor and acceptor into proximity, generating a BRET signal.

  • Brief Protocol:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding the NanoLuc-POI and HaloTag-E3 ligase fusions.

    • Incubate cells with the HaloTag® NanoBRET® 618 Ligand.

    • Treat cells with a serial dilution of the PROTAC. The characteristic "hook effect" may be observed at high concentrations.[16]

    • Add Nano-Glo® substrate and measure both donor and acceptor emission.

    • Calculate the NanoBRET® ratio to quantify ternary complex formation.

Protocol 3.2: Measuring Target Protein Degradation by Western Blot

Western blotting is a standard method to directly visualize and semi-quantify the reduction in POI levels.[17]

  • Cell Culture: Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.[17]

  • Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a DMSO vehicle control.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH, β-Actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample.

Protocol 3.3: Determination of DC₅₀ and Dₘₐₓ

These two metrics are essential for characterizing a PROTAC's potency and efficacy.

  • DC₅₀ (half-maximal degradation concentration): The concentration of PROTAC that induces 50% degradation of the target protein. It is a measure of potency.[18]

  • Dₘₐₓ (maximum degradation): The maximal percentage of protein degradation achieved. It is a measure of efficacy.[18][19]

Procedure:

  • Perform a dose-response experiment as described in Protocol 3.2.

  • Calculate the percentage of remaining protein for each concentration relative to the DMSO control. Percentage Degradation = 100 - (% Remaining Protein).

  • Plot the percentage degradation versus the log of the PROTAC concentration.

  • Fit the data to a non-linear regression curve (e.g., [inhibitor] vs. normalized response -- Variable slope) using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.

Diagram: Biological Evaluation Workflow

G cluster_0 Biophysical & Cellular Assays cluster_1 Selectivity & Off-Target Analysis Ternary_Complex Ternary Complex Formation Assay (e.g., NanoBRET) Degradation_Assay Target Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay Confirms MoA Data_Analysis Data Analysis: Calculate DC₅₀ & Dₘₐₓ Degradation_Assay->Data_Analysis Quantifies Potency & Efficacy Proteomics Global Proteomics (Mass Spectrometry) Data_Analysis->Proteomics Leads to Candidate Selection

Caption: A sequential workflow for the biological characterization of a novel PROTAC.

Data Presentation: Hypothetical Comparison

The table below illustrates the potential improvements a morpholine-containing linker might offer over a standard, more hydrophobic alkyl/PEG linker.

ParameterPROTAC A (Alkyl-PEG Linker)PROTAC B (Morpholine Linker)Rationale for Improvement
Aqueous Solubility 5 µM150 µMThe morpholine group increases hydrophilicity.[9][10][12]
Cellular DC₅₀ 50 nM15 nMImproved cell uptake and/or better ternary complex geometry.
Dₘₐₓ 85%>95%Enhanced ternary complex stability leading to more efficient degradation.[]
In Vivo Bioavailability (Oral) <1%15%Improved solubility and metabolic stability contribute to better PK properties.[11]

Conclusion

The rational design of the linker is a cornerstone of modern PROTAC development. 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate stands out as a privileged building block that can impart highly desirable properties onto a final degrader molecule. Its inherent hydrophilicity, conferred by the morpholine moiety, addresses the common challenge of poor solubility, while its synthetic tractability allows for flexible and efficient incorporation into diverse PROTAC scaffolds. By leveraging this linker, researchers can accelerate the development of PROTACs with enhanced drug-like properties, ultimately leading to more potent and effective therapeutics for targeting previously "undruggable" proteins.

References

  • Conti, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved February 18, 2026, from [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). MDPI. Retrieved February 18, 2026, from [Link]

  • Conti, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved February 18, 2026, from [Link]

  • Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. (2017). Portland Press. Retrieved February 18, 2026, from [Link]

  • Cell-based protein degrader assays for microplates. (2024). BMG Labtech. Retrieved February 18, 2026, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Retrieved February 18, 2026, from [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (2020). ResearchGate. Retrieved February 18, 2026, from [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2024). Oxford Academic. Retrieved February 18, 2026, from [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Retrieved February 18, 2026, from [Link]

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. (2022). PMC. Retrieved February 18, 2026, from [Link]

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. (2022). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC. Retrieved February 18, 2026, from [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. Retrieved February 18, 2026, from [Link]

Sources

Method

Application Notes and Protocols for 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide on the potential applications of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate, a versatile chemical scaffold, in the field of medicinal chemistry. We will ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate, a versatile chemical scaffold, in the field of medicinal chemistry. We will explore the significance of its constituent moieties—the morpholine ring and the β-amino alcohol backbone—and propose its utility as a building block for the synthesis of novel therapeutic agents. This guide furnishes detailed protocols for the synthesis, characterization, and potential biological evaluation of this compound, with a focus on its application as a putative kinase inhibitor.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into the design of bioactive molecules and approved drugs.[1][2] Its prevalence is attributed to a combination of favorable physicochemical and metabolic properties. The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a desirable pharmacokinetic profile to a drug candidate.[3] Furthermore, its chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom allow for versatile interactions with biological targets.[2][4] The morpholine moiety is a key component in a wide array of therapeutic agents, including anticancer, anti-inflammatory, and neuroprotective drugs.[4][5]

The subject of this guide, 1-Amino-3-morpholin-4-ylpropan-2-ol, combines the advantageous morpholine ring with a β-amino alcohol linker. The β-amino alcohol motif is another critical pharmacophore found in numerous clinically significant drugs, such as β-blockers and certain antiviral agents.[6][7][8] This structural combination suggests that 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate is a valuable starting material for the synthesis of libraries of compounds with potential therapeutic applications.

The oxalate salt form of this compound likely enhances its crystallinity, stability, and aqueous solubility, which are desirable properties for handling, formulation, and biological testing.[9][10]

Potential Therapeutic Applications

Given the structural features of 1-Amino-3-morpholin-4-ylpropan-2-ol, it is a promising candidate for derivatization to target several classes of enzymes and receptors. The primary amino group and the secondary alcohol provide two points for chemical modification, allowing for the exploration of a diverse chemical space.

One of the most promising applications for this scaffold is in the development of kinase inhibitors . Many successful kinase inhibitors feature a morpholine ring, which often occupies the solvent-exposed region of the ATP-binding pocket. The primary amine of our title compound can be readily functionalized with various aromatic and heteroaromatic systems that are known to interact with the hinge region of protein kinases.

Another potential application lies in the discovery of novel G-protein coupled receptor (GPCR) ligands . The β-amino alcohol structure is a classic pharmacophore for many adrenergic and serotonergic receptor ligands.[11]

Synthetic Protocols

The following protocols provide a plausible route for the synthesis and purification of 1-Amino-3-morpholin-4-ylpropan-2-ol and its subsequent conversion to the oxalate salt.

Synthesis of 1-Amino-3-morpholin-4-ylpropan-2-ol

This synthesis is a two-step process starting from the readily available starting materials, epichlorohydrin and morpholine.

Step 1: Synthesis of 1-(oxiran-2-ylmethyl)morpholine

  • Materials:

    • Morpholine

    • Epichlorohydrin

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Diethyl ether (Et₂O)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of morpholine (1.1 equivalents) in methanol at 0 °C, add potassium carbonate (1.5 equivalents).

    • Slowly add epichlorohydrin (1.0 equivalent) dropwise to the stirring suspension, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in diethyl ether and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(oxiran-2-ylmethyl)morpholine as a crude oil, which can be used in the next step without further purification.

Step 2: Ring-opening of 1-(oxiran-2-ylmethyl)morpholine with Ammonia

  • Materials:

    • 1-(oxiran-2-ylmethyl)morpholine (from Step 1)

    • Aqueous ammonia (28-30%)

    • Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude 1-(oxiran-2-ylmethyl)morpholine (1.0 equivalent) in ethanol.

    • Add a large excess of aqueous ammonia (10-20 equivalents) to the solution.

    • Heat the mixture in a sealed pressure vessel at 60-70 °C for 24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess ammonia.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Amino-3-morpholin-4-ylpropan-2-ol.

    • Purify the product by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) as the eluent.

Formation of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate
  • Materials:

    • Purified 1-Amino-3-morpholin-4-ylpropan-2-ol

    • Oxalic acid

    • Ethanol (EtOH)

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve the purified 1-Amino-3-morpholin-4-ylpropan-2-ol (1.0 equivalent) in a minimal amount of warm ethanol.

    • In a separate flask, dissolve oxalic acid (1.0 equivalent) in warm ethanol.

    • Slowly add the oxalic acid solution to the solution of the amine with stirring.

    • A precipitate should form upon addition or after cooling to room temperature.

    • If no precipitate forms, cool the solution in an ice bath and/or add diethyl ether until the solution becomes turbid.

    • Allow the mixture to stand at 0-4 °C for several hours to complete crystallization.

    • Collect the white crystalline solid by vacuum filtration.

    • Wash the solid with cold ethanol and then with diethyl ether.

    • Dry the product under vacuum to yield 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate.

Characterization

The synthesized compound should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

  • Melting Point Analysis: To assess purity.

Table 1: Expected Physicochemical Properties

PropertyExpected Value
Molecular FormulaC₉H₁₈N₂O₆
Molecular Weight250.25 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water and polar organic solvents
Synthetic Workflow Diagram

SynthesisWorkflow Morpholine Morpholine K2CO3 K₂CO₃, MeOH Morpholine->K2CO3 Epichlorohydrin Epichlorohydrin Epichlorohydrin->K2CO3 Intermediate 1-(oxiran-2-ylmethyl)morpholine K2CO3->Intermediate Step 1 Ammonia Aqueous NH₃, EtOH Intermediate->Ammonia FreeBase 1-Amino-3-morpholin-4-ylpropan-2-ol Ammonia->FreeBase Step 2 OxalicAcid Oxalic Acid, EtOH FreeBase->OxalicAcid FinalProduct 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate OxalicAcid->FinalProduct Salt Formation

Caption: Synthetic route for 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate.

Application Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of a library of compounds derived from 1-Amino-3-morpholin-4-ylpropan-2-ol against a target protein kinase.

Rationale

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[12] Their dysregulation is implicated in numerous diseases, particularly cancer.[13] This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The ADP-Glo™ Kinase Assay is a common luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[14] A decrease in ADP production corresponds to inhibition of the kinase.

Materials
  • Target protein kinase (e.g., a specific tyrosine or serine/threonine kinase)

  • Kinase substrate (a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (derived from 1-Amino-3-morpholin-4-ylpropan-2-ol) dissolved in Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Staurosporine (positive control inhibitor)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Experimental Procedure
  • Compound Preparation:

    • Prepare a stock solution of the test compounds and staurosporine in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the compounds in DMSO. For an IC₅₀ determination, an 11-point, 3-fold serial dilution is recommended.

  • Kinase Reaction:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 0.5 µL of the serially diluted test compounds, positive control (staurosporine), or DMSO (negative control) to the appropriate wells.

    • Add 1 µL of a mixture of the kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 1 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]

Kinase Assay Workflow Diagram

KinaseAssayWorkflow Start Start: Prepare Reagents AddCompound Add Test Compound/Controls to Plate Start->AddCompound AddEnzymeSubstrate Add Kinase and Substrate Mixture AddCompound->AddEnzymeSubstrate AddATP Initiate Reaction with ATP AddEnzymeSubstrate->AddATP Incubate1 Incubate for 1 hour AddATP->Incubate1 AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction) Incubate1->AddADPGlo Incubate2 Incubate for 40 minutes AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate for 30 minutes AddDetection->Incubate3 ReadLuminescence Measure Luminescence Incubate3->ReadLuminescence AnalyzeData Calculate % Inhibition and IC₅₀ ReadLuminescence->AnalyzeData

Sources

Application

Application Note: Strategies for the Derivatization of 1-Amino-3-morpholin-4-ylpropan-2-ol for Enhanced Analytical Detection

Abstract: This document provides a comprehensive guide for the derivatization of 1-Amino-3-morpholin-4-ylpropan-2-ol, a chiral amino alcohol, to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS) and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the derivatization of 1-Amino-3-morpholin-4-ylpropan-2-ol, a chiral amino alcohol, to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). We will explore the underlying chemical principles for derivatization, present detailed protocols for various effective reagents, and discuss the rationale behind selecting an appropriate strategy based on the analytical objective, including achiral and chiral analyses.

Introduction: The Analytical Challenge of 1-Amino-3-morpholin-4-ylpropan-2-ol

1-Amino-3-morpholin-4-ylpropan-2-ol is a molecule of interest in pharmaceutical and chemical research due to its structural motifs, which include a primary amine, a secondary alcohol, and a morpholine ring. The direct analysis of this compound can be challenging due to its polarity, low volatility, and lack of a strong chromophore, which limits its detectability in common analytical systems.[1][2][3] Derivatization is a crucial sample preparation step that modifies the analyte to improve its physicochemical properties, thereby enhancing its chromatographic separation and detection sensitivity.[1][3][4]

The primary objectives of derivatizing 1-Amino-3-morpholin-4-ylpropan-2-ol are:

  • Increased Volatility for GC Analysis: The polar amine and alcohol groups render the molecule non-volatile. Derivatization masks these polar sites, increasing the molecule's vapor pressure and making it amenable to GC analysis.[5][6]

  • Improved Chromatographic Behavior: Derivatization reduces the potential for peak tailing caused by interactions between the polar functional groups and the stationary phase, leading to sharper, more symmetrical peaks.

  • Enhanced Detection Sensitivity: For HPLC analysis, derivatization can introduce a chromophore or fluorophore, significantly increasing the sensitivity of UV-Vis or fluorescence detectors.[1][7]

  • Enantiomeric Resolution: As 1-Amino-3-morpholin-4-ylpropan-2-ol is a chiral molecule, derivatization with a chiral reagent can be used to form diastereomers that can be separated on a non-chiral column, allowing for the determination of enantiomeric purity.[8][9][10][11]

Strategic Overview of Derivatization Pathways

The selection of a derivatization strategy is contingent on the analytical instrumentation available and the specific goals of the analysis. The primary amine and secondary alcohol are the main targets for derivatization. The tertiary amine within the morpholine ring is generally not reactive under the conditions described.

G Analyte 1-Amino-3-morpholin-4-ylpropan-2-ol GC_MS GC-MS Analysis Analyte->GC_MS  Increase Volatility HPLC HPLC Analysis Analyte->HPLC  Enhance Detection Silylation Silylation (e.g., BSTFA, MSTFA) GC_MS->Silylation Acylation_GC Acylation (e.g., TFAA) GC_MS->Acylation_GC Fluorescent_Tagging Fluorescent Tagging (e.g., FMOC-Cl, OPA) HPLC->Fluorescent_Tagging Chiral_Derivatization Chiral Derivatization (e.g., Marfey's Reagent, Mosher's Acid) HPLC->Chiral_Derivatization G start Start: Dry Analyte step1 Add Solvent (Pyridine/Acetonitrile) start->step1 step2 Add MSTFA step1->step2 step3 Vortex & Heat (60-70°C, 30 min) step2->step3 step4 Cool to Room Temperature step3->step4 end Inject into GC-MS step4->end

Sources

Method

Application Notes &amp; Protocols for Investigating 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate

Introduction: Unpacking the Therapeutic Potential of a Novel Amino Alcohol 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate is a small molecule featuring two key structural motifs recognized in medicinal chemistry for their f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Therapeutic Potential of a Novel Amino Alcohol

1-Amino-3-morpholin-4-ylpropan-2-ol oxalate is a small molecule featuring two key structural motifs recognized in medicinal chemistry for their favorable biological and pharmacokinetic properties: a morpholine ring and an amino alcohol backbone. The morpholine heterocycle is a common scaffold in numerous approved drugs, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, which can enhance a compound's drug-like characteristics.[1][2] Furthermore, the morpholine ring can engage in crucial hydrogen bonding and may serve as an integral part of a molecule's pharmacophore, contributing directly to target binding.[1][3]

The amino alcohol structure is also a prevalent feature in biologically active compounds and chiral synthons used in pharmaceutical development.[4][5] This functional group arrangement provides opportunities for multiple points of interaction with biological targets through hydrogen bonding and ionic interactions. The oxalate salt form of the parent compound is typically employed to improve stability and handling of the active pharmaceutical ingredient. In aqueous solution, it dissociates, liberating the parent 1-Amino-3-morpholin-4-ylpropan-2-ol for biological activity.

Given the established roles of these chemical moieties in oncology, neurodegenerative disease, and infectious disease research, a structured experimental approach is essential to elucidate the specific biological activities and therapeutic potential of this compound.[6][7] This guide provides a comprehensive framework for researchers, outlining detailed protocols for a logical, phased investigation, beginning with foundational in vitro screening and progressing towards mechanism of action and preliminary pharmacokinetic considerations.

PART 1: Foundational Screening — In Vitro Cytotoxicity and Antiproliferative Activity

The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and therapeutic window. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the concentration of which is proportional to the number of living cells.[8][10]

Experimental Workflow for In Vitro Screening

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis CompoundPrep Prepare Stock Solution of Compound CellCulture Culture & Maintain Selected Cell Lines CellSeeding Seed Cells in 96-Well Plates CompoundPrep->CellSeeding CellCulture->CellSeeding Treatment Treat Cells with Serial Dilutions of Compound CellSeeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan_Sol Solubilize Formazan Crystals MTT_Add->Formazan_Sol Absorbance Read Absorbance at 570 nm Formazan_Sol->Absorbance Calc Calculate % Viability vs. Control Absorbance->Calc IC50 Determine IC50 Value (Dose-Response Curve) Calc->IC50

Caption: High-level workflow for determining the in vitro cytotoxicity of a test compound.

Protocol 1.1: MTT Assay for IC₅₀ Determination

This protocol details the steps to assess the concentration of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate required to inhibit the growth of a cell population by 50% (IC₅₀).

Materials:

  • 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate

  • Selected cancer and non-cancerous cell lines (e.g., MCF-7, A549, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate in sterile DMSO. The choice of DMSO is due to its common use as a solvent for organic molecules in biological assays.[8]

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). It is crucial to prepare fresh dilutions for each experiment.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in ~5,000 cells per well).[8]

    • Crucial Controls: Include wells with medium only (blank), cells with medium only (untreated control), and cells treated with the highest concentration of DMSO used in the dilutions (vehicle control).[11]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Cell Treatment:

    • After 24 hours, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared compound dilutions (including controls) to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) to assess time-dependent effects.[12]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]

Data Analysis and Presentation
  • Normalize Data: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percentage Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Table 1: Example Data Presentation for Cytotoxicity Screening

Cell Line Compound Concentration (µM) % Viability (48h) Calculated IC₅₀ (µM)
MCF-7 (Breast Cancer) 0.1 98.5 ± 2.1 8.4[10]
1.0 91.2 ± 3.5
10.0 45.3 ± 4.0
50.0 15.7 ± 2.8
A549 (Lung Cancer) 0.1 99.1 ± 1.9 > 100
1.0 97.6 ± 2.4
10.0 88.4 ± 3.1
50.0 76.2 ± 4.5
HEK293 (Normal Kidney) 0.1 99.5 ± 1.5 95.2
1.0 98.2 ± 2.0
10.0 90.1 ± 2.7
50.0 65.8 ± 3.9

Note: Data are hypothetical examples for illustrative purposes.

PART 2: Mechanism of Action (MoA) Elucidation

If the compound demonstrates significant cytotoxicity, particularly with selectivity for cancer cells over normal cells, the next logical step is to investigate its mechanism of action. A common mechanism for anticancer compounds is the induction of apoptosis, or programmed cell death. Caspases, a family of cysteine proteases, are central regulators of this process.[14]

Protocol 2.1: Caspase Activity Assay

This protocol uses a fluorometric assay to measure the activity of key executioner caspases (caspase-3/7), providing direct evidence of apoptosis induction.

Materials:

  • Cell line showing high sensitivity to the compound

  • 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Opaque-walled 96-well microplates

  • Luminometer or microplate reader with luminescence capabilities

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding procedure as in Protocol 1.1, using opaque-walled plates suitable for luminescence readings.

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

    • Include an untreated control, a vehicle control, and a positive control (e.g., staurosporine) known to induce apoptosis.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light. The reagent contains a luminogenic caspase-3/7 substrate; when cleaved by active caspases, a substrate for luciferase is released, generating a "glow-type" luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Visualizing the Apoptotic Pathway

The data from this assay helps to place the compound's activity within the broader context of cellular signaling pathways.

G cluster_pathway Apoptotic Signaling Compound 1-Amino-3-morpholin-4-yl- propan-2-ol oxalate Intrinsic Intrinsic Pathway (Mitochondrial Stress) Compound->Intrinsic Induces? Extrinsic Extrinsic Pathway (Death Receptors) Compound->Extrinsic Induces? Cell Cancer Cell Caspase9 Caspase-9 (Initiator) Intrinsic->Caspase9 Caspase8 Caspase-8 (Initiator) Extrinsic->Caspase8 Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Sources

Application

Application Note: Oxidative C–H Functionalization of Morpholin-2-ones

Topic: Functionalization of Morpholin-2-ones via Oxidative Reactions Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of Morpholin-2-ones via Oxidative Reactions Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Morpholin-2-ones (aza-lactones) are privileged pharmacophores found in bioactive alkaloids and commercial drugs (e.g., Aprepitant, Linezolid analogs). Their unique structure—combining a secondary/tertiary amine with a lactone—offers distinct vectors for diversification. However, the C3-position (adjacent to both the nitrogen and the carbonyl) and the C5-position (adjacent to the nitrogen) present synthetic challenges due to the competing hydrolytic instability of the lactone ring and the propensity for uncontrolled oxidation.

This guide details the oxidative functionalization of morpholin-2-ones, specifically focusing on Cross-Dehydrogenative Coupling (CDC) strategies. Unlike traditional enolate alkylation, which requires strong bases that may degrade the lactone, oxidative methods allow for the direct construction of C–C and C–N bonds under mild, often acidic or neutral conditions.

Key Applications
  • Late-Stage Diversification: Direct introduction of aryl, alkyl, or heteroatom groups onto the pre-formed morpholinone core.

  • Library Synthesis: Rapid generation of C3-quaternary centers, a motif "extremely difficult to access" via classical condensation methods.

  • Green Chemistry: Utilization of molecular oxygen (

    
    ) or visible light as sustainable oxidants.
    

Mechanistic Principles

The oxidative functionalization of morpholin-2-ones generally proceeds via the formation of a reactive iminium ion or an


-amino radical  intermediate.
The Regioselectivity Challenge
  • C3-Functionalization: The C3 proton is doubly activated (benzylic-like if N-aryl;

    
    -carbonyl). Oxidation here is thermodynamically favored but requires careful control to prevent over-oxidation to the dehydromorpholinone.
    
  • C5-Functionalization: Typical for standard morpholines, but in morpholin-2-ones, the electron-withdrawing carbonyl at C2 deactivates the ring, directing oxidation preferentially to C3 or requiring specific directing groups.

Pathway Visualization

The following diagram illustrates the divergent pathways for Metal-Catalyzed (Path A) and Photoredox (Path B) functionalization.

Mechanism Start Morpholin-2-one (Substrate) Oxidant Oxidant (O2/TBHP) Cu(I) Catalyst Start->Oxidant Path A PhotoCat Photo-Excitation (Ir/Ru + Light) Start->PhotoCat Path B Radical C3-Radical Species Oxidant->Radical HAT Peroxide Peroxide Intermediate Radical->Peroxide +O2 Iminium Cyclic Iminium Ion (Electrophile) Peroxide->Iminium -H2O Product C3-Functionalized Morpholin-2-one Iminium->Product Nucleophilic Attack SET SET Oxidation (-e-, -H+) PhotoCat->SET SET->Iminium Oxidation Nucleophile Nucleophile (Indole, Imide, Ketone) Nucleophile->Product

Caption: Divergent oxidative pathways: Path A utilizes Copper/Oxygen for radical-mediated iminium formation, while Path B employs photoredox SET mechanisms.

Experimental Protocols

Protocol A: Copper-Catalyzed Aerobic C–H Imidation (Green Method)

Target: Introduction of N-nucleophiles (imides) at the C3 position. Mechanism: Copper-catalyzed radical formation utilizing molecular oxygen as the terminal oxidant.

Materials
  • Substrate:

    
    -Aryl Morpholin-2-one (1.0 equiv)
    
  • Nucleophile: Phthalimide or Succinimide (2.0 equiv)

  • Catalyst: Copper(I) Chloride (CuCl) (10 mol%)

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) (Anhydrous)

  • Atmosphere:

    
     balloon (1 atm)
    
Step-by-Step Workflow
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the

    
    -aryl morpholin-2-one (0.2 mmol) and the cyclic imide (0.4 mmol).
    
  • Catalyst Addition: Add CuCl (2.0 mg, 0.02 mmol) inside a glovebox or under a rapid stream of nitrogen.

  • Solvent & Additive: Add anhydrous MeCN (2.0 mL) followed by glacial Acetic Acid (12 µL, 0.2 mmol).

    • Note: AcOH is critical for protonating the peroxide intermediate, facilitating water elimination to form the iminium species.

  • Oxidation: Evacuate the tube and refill with an

    
     balloon (repeat 3 times).
    
  • Reaction: Heat the mixture to 60 °C for 12–16 hours.

    • Checkpoint: The solution typically turns from colorless/pale green to a darker green/brown as Cu(II) species accumulate.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated

    
     (to neutralize AcOH) and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
    

Typical Yield: 60–85% Reference: Molecules2023 , 28, 4893. (See Ref 1)

Protocol B: Photoredox C–H Arylation

Target: C–C bond formation using electron-rich arenes (e.g., indoles, trimethoxybenzene). Mechanism: Single Electron Transfer (SET) generating an


-amino radical.
Materials
  • Substrate:

    
    -Aryl Morpholin-2-one (1.0 equiv)
    
  • Nucleophile: Indole or substituted arene (1.5 equiv)

  • Photocatalyst:

    
     (2 mol%) or Eosin Y (5 mol% for metal-free)
    
  • Oxidant: Nitrobenzene (0.5 equiv) or Air (depending on specific catalyst cycle)

  • Solvent: DCE or Acetone

  • Light Source: Blue LED (450 nm, ~10 W)

Step-by-Step Workflow
  • Setup: Combine substrate (0.2 mmol), nucleophile (0.3 mmol), and photocatalyst in a clear glass vial.

  • Solvent: Add degassed solvent (2.0 mL).

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously to ensure uniform light exposure. Use a fan to maintain temperature at RT (25 °C).

  • Monitoring: Monitor by TLC or LCMS every 2 hours. Reaction times vary from 6 to 24 hours.

  • Quench: Remove from light. Filter through a short pad of silica to remove the photocatalyst.

  • Purification: Concentrate and purify via preparative TLC or column chromatography.

Data Summary & Scope

The following table summarizes the reactivity profile of


-phenylmorpholin-2-one under oxidative conditions.
Nucleophile ClassReagent/ConditionsProduct TypeYield RangeSelectivity (dr)
Cyclic Imides CuCl,

, AcOH, 60°C
C3-Imidyl (N-C)70–85%>20:1
Indoles

, Blue LED, Air
C3-Indolyl (C-C)55–75%2:1 to 10:1
Ketones Cu(OTf)

, TBHP
C3-Alkyl (C-C)40–60%Moderate
Phosphonates T-Hydro, CuBrC3-Phosphonyl (C-P)50–65%High

Troubleshooting & Optimization (Self-Validating Systems)

To ensure reproducibility, use these "self-validating" checkpoints:

  • Lactone Hydrolysis Check:

    • Symptom:[1][2][3] Low yield, appearance of polar baseline spots on TLC.

    • Cause: Wet solvent or nucleophilic attack on the ester carbonyl (C2) instead of the iminium (C3).

    • Validation: Run a "blank" reaction with substrate + solvent + conditions (no oxidant) to verify substrate stability. Always use molecular sieves in the reaction vessel if the solvent is not freshly distilled.

  • Oxidant Stall:

    • Symptom:[1][2][3] Reaction stops at 20% conversion.

    • Cause: Catalyst poisoning or oxygen depletion.

    • Validation: In Cu/

      
       protocols, ensure the balloon is not deflated and the septum is tight. If using TBHP, add it in portions (e.g., 50% at t=0, 50% at t=4h) to maintain radical flux.
      
  • Regioselectivity Confirmation:

    • Validation: Use HMBC NMR. The C3 proton (if mono-substituted) or C3 carbon will show correlation to the carbonyl (C2) and the

      
      -aryl ring. Functionalization at C5 or C6 will show different coupling patterns.
      

References

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Source: Molecules (MDPI), 2023. URL:[Link]

  • The photoredox

    
    -amino C-H arylation toward morpholine functionalization. 
    Source: Medicinal Chemistry (ResearchGate), 2023.
    URL:[Link]
    
  • Metallaphotoredox-Mediated Decarboxyl

    
    -Oxy Morpholine Carboxylic Acids. 
    Source: Organic Letters (ACS), 2023.[4]
    URL:[Link][4]
    
  • Iron-Catalyzed Cross-Dehydrogenative Coupling: A Review. Source: Molecules (MDPI), 2025. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate

Welcome to the technical support center for the synthesis of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Synthesis Overview & Key Challenges

The synthesis of 1-Amino-3-morpholin-4-ylpropan-2-ol is typically achieved through the nucleophilic ring-opening of an epoxide by morpholine. A common and cost-effective starting material is epichlorohydrin. However, the reaction between secondary amines like morpholine and epichlorohydrin can be complex, leading to side products.[1][2] Subsequent introduction of the primary amino group and formation of the stable oxalate salt are also critical steps that require careful optimization.

This guide will focus on a robust, three-step synthetic pathway:

  • Step 1: Reaction of morpholine with epichlorohydrin to form 1-chloro-3-morpholinopropan-2-ol.

  • Step 2: Conversion of the chlorohydrin intermediate to 1-amino-3-morpholinopropan-2-ol.

  • Step 3: Formation and purification of the 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate salt.

Visualizing the Workflow: A High-Level Overview

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Epoxide Ring Opening cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation A Morpholine C 1-Chloro-3-morpholinopropan-2-ol A->C Reaction B Epichlorohydrin B->C D 1-Amino-3-morpholinopropan-2-ol (Free Base) C->D Ammonia or alternative E 1-Amino-3-morpholinopropan-2-ol oxalate D->E Oxalic Acid

Caption: High-level workflow for the synthesis of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate.

II. Troubleshooting Guide & FAQs

Step 1: Synthesis of 1-Chloro-3-morpholinopropan-2-ol
Question 1: My reaction of morpholine with epichlorohydrin is giving a low yield and multiple byproducts. What's going wrong?

Answer: This is a common issue arising from the reactivity of epichlorohydrin and the secondary amine, morpholine. Several factors could be at play:

  • Stoichiometry: Using an excess of morpholine can lead to the formation of a di-substituted product where a second morpholine molecule displaces the chloride. Conversely, an excess of epichlorohydrin can lead to polymerization.[3] A slight excess of morpholine (1.1-1.2 equivalents) is often a good starting point to ensure all the epichlorohydrin reacts.

  • Reaction Temperature: This reaction is exothermic. Adding epichlorohydrin too quickly or at too high a temperature can cause uncontrolled polymerization and the formation of tars. It is crucial to maintain a low temperature (e.g., 0-10 °C) during the addition of epichlorohydrin and then allow the reaction to slowly warm to room temperature.[3]

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol can participate in the reaction, opening the epoxide ring. Aprotic solvents like THF or isopropanol are often preferred. Water can also be used, but its high basicity in this system can promote side reactions.[1]

  • Side Reactions: The presence of the ether oxygen in morpholine makes it less nucleophilic than other secondary amines like piperidine.[4] However, side reactions can still occur. The primary amine product can also react with epichlorohydrin, leading to complex mixtures.[2]

Question 2: How can I monitor the progress of the reaction effectively?

Answer: Thin Layer Chromatography (TLC) is an effective way to monitor the consumption of the starting materials. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of triethylamine to prevent streaking of the basic amine spots. Staining with potassium permanganate or ninhydrin can help visualize the spots. Additionally, gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time.

Question 3: What is the mechanism of the ring-opening reaction, and how does it influence the outcome?

Answer: The reaction proceeds via a nucleophilic (SN2) attack of the morpholine nitrogen on one of the carbon atoms of the epoxide ring.[5] Under neutral or basic conditions, the attack will occur at the less sterically hindered carbon of the epoxide.[5][6] In the case of epichlorohydrin, this is the terminal carbon, leading to the desired 1-chloro-3-morpholinopropan-2-ol.

Visualizing the Mechanism: Epoxide Ring Opening

RingOpening cluster_reactants Reactants cluster_ts Transition State (SN2) cluster_product Product morpholine Morpholine (Nu:) ts [Morpholine---C---O]⁻ morpholine->ts Nucleophilic Attack epichlorohydrin Epichlorohydrin epichlorohydrin->ts product 1-Chloro-3-morpholinopropan-2-ol ts->product Ring Opening

Caption: SN2 mechanism for the ring-opening of epichlorohydrin by morpholine.

Step 2: Conversion to 1-Amino-3-morpholinopropan-2-ol
Question 4: What is the best method to introduce the primary amine in the second step?

Answer: There are several methods to convert the chlorohydrin to the primary amine. The most direct approach is reaction with ammonia. This is typically done using a concentrated aqueous or alcoholic solution of ammonia under pressure and at elevated temperatures. However, this can lead to over-alkylation, where the product amine reacts with another molecule of the chlorohydrin.

A more controlled, albeit longer, route involves using a protected form of ammonia, such as sodium azide followed by reduction (e.g., with H2/Pd-C or LiAlH4), or using a protected amine like benzylamine followed by debenzylation.[7]

MethodAdvantagesDisadvantages
Ammonolysis Direct, one-stepRisk of over-alkylation, requires pressure
Azide + Reduction Clean, high-yieldingUse of potentially hazardous azide reagents
Benzylamine + Debenzylation Good controlAdds two steps (protection/deprotection)
Question 5: I'm having trouble purifying the final amino alcohol free base. It's a viscous oil. What are my options?

Answer: Amino alcohols are often viscous, high-boiling oils that can be difficult to purify by distillation.[8] Column chromatography on silica gel can be effective, but the basic nature of the amine can cause streaking. It is advisable to add a small amount of a volatile base like triethylamine to the eluent. Alternatively, purification via the formation of a crystalline salt, such as the hydrochloride or oxalate, is a highly effective method.[9] This allows for purification by recrystallization, followed by liberation of the free base if needed.

Step 3: Formation of the Oxalate Salt
Question 6: Why is the oxalate salt preferred, and what is the best procedure for its formation?

Answer: The oxalate salt is often preferred because it tends to form stable, crystalline solids that are easy to handle and purify.[10] This is in contrast to the free base, which may be an oil or a low-melting solid.

The general procedure involves dissolving the purified 1-Amino-3-morpholin-4-ylpropan-2-ol free base in a suitable solvent, such as isopropanol or ethanol. A solution of oxalic acid (1 equivalent) in the same solvent is then added slowly, often with stirring. The oxalate salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Question 7: My oxalate salt is not precipitating, or it's forming an oil. What should I do?

Answer:

  • Solvent Choice: The solvent plays a crucial role. If the salt is too soluble, it will not precipitate. Try a less polar solvent or a mixture of solvents. For example, if you are using ethanol, you could try adding some ethyl acetate or diethyl ether as an anti-solvent after the addition of oxalic acid.

  • Concentration: The solution may be too dilute. Try concentrating the solution under reduced pressure after adding the oxalic acid.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal can induce crystallization.

  • Cooling: Cooling the solution in an ice bath or refrigerator can decrease the solubility of the salt and promote precipitation.

  • Purity of the Free Base: Impurities in your free base can inhibit crystallization. It may be necessary to re-purify the free base before attempting salt formation.

III. Detailed Experimental Protocols

Disclaimer: These are hypothetical protocols based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions.

Protocol 1: Synthesis of 1-Chloro-3-morpholinopropan-2-ol
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add morpholine (1.1 eq) and isopropanol.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Add epichlorohydrin (1.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the epichlorohydrin is consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of 1-Amino-3-morpholinopropan-2-ol (via Ammonolysis)
  • Place the crude 1-chloro-3-morpholinopropan-2-ol (1.0 eq) in a pressure vessel.

  • Add a concentrated solution of ammonia in methanol (e.g., 7N, large excess).

  • Seal the vessel and heat to 80-100 °C for 24-48 hours.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove ammonia and methanol.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane) to remove non-polar impurities.

  • The aqueous layer contains the desired product. It can be used directly for salt formation or the free base can be isolated by concentrating the aqueous layer.

Protocol 3: Formation of 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate
  • Dissolve the crude or purified 1-Amino-3-morpholin-4-ylpropan-2-ol free base (1.0 eq) in ethanol.

  • In a separate flask, dissolve oxalic acid (1.0 eq) in a minimal amount of hot ethanol.

  • Slowly add the oxalic acid solution to the amine solution with vigorous stirring.

  • A white precipitate should form. Continue stirring for 1-2 hours at room temperature.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the solid under vacuum to a constant weight to yield the final oxalate salt.

IV. References

  • Simson Pharma Limited. (n.d.). (R)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol. Retrieved from Simson Pharma Limited website.

  • Pennington, F. C. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. Retrieved from [Link]

  • Resyn Biosciences. (n.d.). Amine Epoxide Instruction Guide. Retrieved from Resyn Biosciences website.

  • ChemicalBook. (n.d.). MORPHOLINE. Retrieved from ChemicalBook website.

  • E3S Web of Conferences. (2023). Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine. E3S Web of Conferences, 402, 04028.

  • Laguerre, M., et al. (1986). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 64(9), 1845-1851.

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from ResearchGate website.

  • Sigma-Aldrich. (n.d.). (S)-1-Amino-3-morpholinopropan-2-ol. Retrieved from Sigma-Aldrich website.

  • Gérardin, C., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Sustainable Chemistry & Engineering, 2(12), 2732-2739.

  • He, Y., et al. (2022). Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114757.

  • ChemRxiv. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

  • ResearchGate. (2013). (PDF) Chemical Modification of Poly(epichlorohydrin) Using Montmorillonite Clay. Retrieved from ResearchGate website.

  • ACS GCI Pharmaceutical Roundtable. (2016). Epoxides and Azridines. Retrieved from Wordpress.

  • BenchChem. (2025). In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol. Retrieved from BenchChem website.

  • Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....

  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening.

  • Agilent. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.

  • Chemical Synthesis Database. (2025). 1-morpholin-4-yl-propan-2-one.

  • PubMed. (2014). 4-(3-Azaniumylpropyl)morpholin-4-ium chloride hydrogen oxalate: an unusual example of a dication with different counter-anions.

  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions.

  • MDPI. (2022). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids.

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook.

  • PubChem. (n.d.). 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine.

  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.

  • ACS Publications. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels.

  • ResearchGate. (2014). How can I purify amino acid based ionic liquids from their precursors such as amino acids.

  • Semantic Scholar. (1992). A chemoenzymatic synthesis of enantiomerically pure (R)- and (S)-2-methyldecan-1-ol.

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.

  • Google Patents. (2014). WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

  • ResearchGate. (2006). 3-(Morpholinium-1-yl)propanesulfonate.

Sources

Optimization

How to improve the solubility of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate for experiments

Technical Support Center: 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate Solubility Guide Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-Amino-3-morpho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate Solubility Guide

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate. This guide is designed to provide in-depth technical assistance and troubleshooting for solubility challenges encountered during your experiments. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate in water. Is it expected to have low aqueous solubility?

A1: Yes, it is not uncommon to encounter limited solubility with amine oxalate salts in neutral water. The molecule itself, 1-Amino-3-morpholin-4-ylpropan-2-ol, possesses polar functional groups (hydroxyl, amino, and morpholino groups) that suggest some affinity for water.[1][2][3] However, the oxalate salt form introduces a crystal lattice energy that must be overcome for dissolution. The overall solubility is a balance between the energy required to break the solute-solute interactions within the crystal and the energy released from solute-solvent interactions. If the lattice energy is high, aqueous solubility at neutral pH can be limited.

Q2: Why is pH a critical factor for the solubility of this compound?

A2: The solubility of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate is highly pH-dependent because it is a salt of a weak base (the amino alcohol) and a weak acid (oxalic acid).[4][5][6] The amino groups on the molecule can be protonated or deprotonated depending on the pH of the solution.

  • In acidic conditions (low pH): The equilibrium shifts towards the protonated, cationic form of the amine. This increased charge generally enhances interactions with polar solvents like water, thereby increasing solubility.[4][5]

  • In basic conditions (high pH): The amine groups are deprotonated, leading to the free base form of the molecule. While the free base is still polar, the reduction in overall charge can lead to a decrease in solubility compared to the fully protonated form.

The key is to move the pH away from the isoelectric point, where the molecule has a net neutral charge and is often least soluble.[4]

Q3: Can I heat the solution to improve solubility? Are there any risks?

A3: Gentle heating can be an effective method to increase the dissolution rate and solubility. However, it is crucial to be aware of the thermal stability of the compound. The morpholine functional group is generally stable up to 150°C in aqueous solutions.[7] However, prolonged exposure to high temperatures, especially above 175°C, can lead to thermal degradation.[7][8][9] Degradation products can include ammonia, various amines, and organic acids, which would compromise the integrity of your experiment.[8]

Recommendation: Use the lowest effective temperature (e.g., 40-50°C) and shortest duration necessary to achieve dissolution. Always monitor for any color change, which could indicate degradation.

Troubleshooting Guide: Step-by-Step Solutions

Issue: The compound will not dissolve in my aqueous buffer at the desired concentration.

Here is a systematic approach to troubleshoot and improve solubility:

Caption: A systematic workflow for troubleshooting solubility issues.

Detailed Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is the recommended first step due to the amine salt nature of the compound.

  • Prepare a Slurry: Add the weighed 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate to your desired aqueous buffer (e.g., PBS, TRIS) to form a slurry.

  • Initial pH Measurement: Measure the initial pH of the slurry.

  • Acidification: While stirring, add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise. The oxalate salt will convert to the more soluble hydrochloride salt, and the free amines will become protonated.

  • Monitor Dissolution: Continue to add acid incrementally, monitoring for visual clarity. Check the pH after each addition.

  • Target pH: A target pH of 2-4 units below the pKa of the primary and secondary amines will generally ensure full protonation and enhance solubility. While the specific pKa for this molecule is not readily published, a target pH of 4-5 is a reasonable starting point.

  • Final Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your target experimental pH with a dilute base if necessary. Be cautious, as increasing the pH may cause the compound to precipitate out if you exceed its solubility limit at that new pH.

Causality: By lowering the pH, we apply Le Châtelier's Principle to the dissociation equilibrium of the amine groups.[5] Adding H+ ions shifts the equilibrium towards the formation of the protonated (cationic) form of the molecule, which is significantly more soluble in polar solvents like water.[4][6]

Protocol 2: Using Co-solvents for Enhanced Solubilization

If pH adjustment alone is insufficient or not compatible with your experimental design, the use of a co-solvent is the next logical step.[10][11]

  • Select a Co-solvent: Choose a water-miscible organic solvent. Common choices for compounds with similar polarity include:

    • Dimethyl sulfoxide (DMSO)[11]

    • Ethanol

    • Propylene glycol[10]

    • Polyethylene glycol (PEG)[11]

  • Initial Dissolution: First, attempt to dissolve the compound in a small volume of the pure co-solvent (e.g., DMSO). This will determine its solubility in the organic phase.

  • Aqueous Titration: Once dissolved in the co-solvent, slowly add your aqueous buffer to this solution dropwise while vortexing or stirring vigorously.

  • Observe for Precipitation: Monitor the solution closely. If the compound begins to precipitate, you have exceeded its solubility in that specific co-solvent/water ratio.

  • Optimization: The goal is to find the highest percentage of aqueous buffer that can be used while keeping the compound in solution. It is recommended to keep the final concentration of the organic co-solvent as low as possible (ideally <5% v/v, and often <1% for cell-based assays) to avoid off-target effects.[10]

Causality: Co-solvents work by reducing the overall polarity of the solvent system.[10][12] The organic co-solvent can better solvate the less polar regions of the 1-Amino-3-morpholin-4-ylpropan-2-ol molecule, while the water solvates the highly polar and charged groups. This "bridge" in polarity reduces the energy barrier to dissolution.

Quantitative Data Summary

While specific solubility data for 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate is not available in public literature, the following table provides a general guide for selecting a starting solvent system based on the principles discussed.

Solvent SystemExpected Relative SolubilityRationale
Water (pH 7) LowHigh crystal lattice energy of the oxalate salt.
Water (pH 4) Moderate to HighProtonation of amine groups increases polarity and solubility.[4][5]
DMSO HighAprotic, polar solvent effective at dissolving a wide range of compounds.[11]
Ethanol ModeratePolar protic solvent, can form hydrogen bonds.[13]
5% DMSO in Water (pH 7) ModerateCo-solvent system reduces overall solvent polarity.[10]
5% DMSO in Water (pH 4) High to Very HighCombines the benefits of pH adjustment and co-solvency.

Self-Validating the Protocol: How to Confirm Solubility

It is crucial to confirm that your compound is truly dissolved and not present as a fine, unobserved suspension.

Method Verification Workflow

Caption: Workflow for verifying the true solubility of the compound.

  • Equilibration: Prepare your solution and allow it to equilibrate by stirring or shaking for a set period (e.g., 2-24 hours).[14]

  • Phase Separation: Separate any undissolved solid from the liquid phase. This can be done by centrifugation at high speed or by filtering the solution through a 0.22 µm filter.[15]

  • Quantification: Analyze the concentration of the compound in the clear supernatant or filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.[14][16]

  • Verification: If the measured concentration matches the intended concentration, you have successfully achieved complete dissolution. If it is lower, the compound is not fully soluble under those conditions.

This verification process is essential for ensuring the accuracy and reproducibility of your experimental results.[15]

References

  • Thermal degradation kinetics of morpholine for carbon dioxide capture. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. ETDEWEB. Retrieved February 17, 2026, from [Link]

  • Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Supercritical Steam. (2015). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. (2025). VGB PowerTech. Retrieved February 17, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved February 17, 2026, from [Link]

  • The importance of solubility and how to collect it using dynamic methods. (2023). Technobis. Retrieved February 17, 2026, from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025). Journal of Chemical & Engineering Data. Retrieved February 17, 2026, from [Link]

  • pH and Solubility. (n.d.). AP Chemistry. Retrieved February 17, 2026, from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs. Retrieved February 17, 2026, from [Link]

  • Co-solvents. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Solubility of Organic Compounds. (2021). Chemistry Steps. Retrieved February 17, 2026, from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved February 17, 2026, from [Link]

  • 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024). DC Fine Chemicals. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting

Overcoming challenges in the scale-up synthesis of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate

Status: Active Last Updated: February 18, 2026 Department: Process Chemistry & Application Science Access Level: Professional / R&D Executive Summary This guide addresses the critical process parameters (CPPs) for the sc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 18, 2026 Department: Process Chemistry & Application Science Access Level: Professional / R&D

Executive Summary

This guide addresses the critical process parameters (CPPs) for the scale-up synthesis of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate . This molecule is a vital linker and intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and oxazolidinone antibiotics.

The synthesis typically follows a two-stage sequence:

  • Regioselective Ring Opening: Reaction of morpholine with epichlorohydrin.

  • Aminolysis: Opening of the resulting intermediate with ammonia.

  • Salt Formation: Stabilization and purification via oxalic acid.

Critical Alert: The primary failure modes in scale-up are thermal runaway during the epoxide addition, dimerization during aminolysis, and oiling out during salt crystallization.

Module 1: The Upstream Reaction (Epoxide Opening)

The Challenge: Thermal Safety & Regioselectivity

The reaction of morpholine with epichlorohydrin is highly exothermic (


). On a bench scale, heat dissipation is rapid. On a pilot scale, accumulation of unreacted epichlorohydrin can lead to a thermal runaway if the cooling system fails.
Protocol & Control Strategy

Reagents: Morpholine (1.0 eq), Epichlorohydrin (1.05 eq), Water/MeOH (Solvent).

  • Charge: Load morpholine and solvent into the reactor. Cool to 0–5°C.

  • Dosing: Add epichlorohydrin slowly. Do not control by time; control by temperature.

    • Limit: Internal temperature must not exceed 15°C.

  • Aging: Allow to warm to 20–25°C only after addition is complete to ensure conversion to the chlorohydrin intermediate.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Rapid Temp Spike Dosing rate exceeded cooling capacity.Stop addition immediately. Engage emergency cooling loop. Verify stirrer RPM (mass transfer limitation).
Gel Formation Polymerization of epichlorohydrin.[1]Ensure temperature was kept <40°C. Check for presence of Lewis acid contaminants (Fe, Al) from reactor walls.
Low Purity (GC) Bis-alkylation of morpholine.Ensure stoichiometry is strict. Excess epichlorohydrin promotes polymerization; excess morpholine promotes bis-alkylation.

Module 2: The Amination (Critical Quality Step)

The Challenge: Impurity Control (The "Dimer")

The reaction of the intermediate (1-chloro-3-morpholin-4-ylpropan-2-ol or the corresponding epoxide) with ammonia is the most yield-sensitive step.

  • The Enemy: Bis(3-morpholino-2-hydroxypropyl)amine.

  • Mechanism: The product (primary amine) is more nucleophilic than ammonia, competing for the starting material.

Process Flow Diagram: Impurity Fate Mapping

G cluster_0 Control Strategy Start Intermediate (Chlorohydrin/Epoxide) Product Target Primary Amine (1-Amino-3-morpholin...) Start->Product Main Reaction (k1) Impurity Dimer Impurity (Secondary Amine) Start->Impurity Side Reaction (k2 >> k1 if [NH3] low) NH3 Ammonia (>10 eq) NH3->Product Promotes k1 Product->Impurity Autocatalytic Consumption Control Maintain [NH3] >>> [Product] Use Pressure Vessel (5-10 bar)

Figure 1: Kinetic competition between the target primary amine and the dimer impurity.[2] High ammonia concentration is the only kinetic barrier to dimerization.

Q&A: Amination Optimization

Q: Why can't I just use aqueous ammonia at atmospheric pressure? A: You can, but your yield will suffer. At atmospheric pressure, the concentration of dissolved


 in methanol/water decreases rapidly as temperature rises. To suppress the dimer, you need a molar ratio of 

:Substrate of at least 20:1 . This is best achieved in a pressurized autoclave (3–5 bar) or using methanolic ammonia at low temperatures.

Q: How do I remove the dimer if it forms? A: The dimer is more lipophilic than the primary amine.

  • Extraction: Wash the aqueous reaction mixture (pH > 12) with Dichloromethane (DCM). The dimer extracts preferentially.

  • Salt Selection: The oxalate salt of the dimer is significantly less soluble in Ethanol than the product oxalate, but co-precipitation is a risk. Prevention is better than cure.

Module 3: Salt Formation & Crystallization

The Challenge: The "Oil-Out" Phenomenon

Amine oxalates are notorious for oiling out (liquid-liquid phase separation) rather than crystallizing, especially if the reaction is too concentrated or hot.

Detailed Protocol: Controlled Crystallization
  • Solvent Switch: Evaporate the extraction solvent (e.g., DCM) completely. Re-dissolve the free base oil in Absolute Ethanol (10 volumes) .

  • Acid Preparation: Dissolve Oxalic Acid dihydrate (1.0 eq) in hot Ethanol (5 volumes).

  • Addition (The Critical Moment):

    • Heat the amine solution to 50°C.

    • Add the hot oxalic acid solution slowly over 1 hour.

    • Observation: If the solution turns milky immediately, stop. Re-heat until clear. You are in the metastable zone.

  • Cooling: Ramp temperature down: 50°C

    
     20°C over 4 hours.
    
  • Seeding: Add seed crystals (0.5 wt%) at 35°C to prevent supersaturation and oiling out.

Troubleshooting Crystallization
IssueDiagnosisSolution
Product is a sticky gum "Oiling out" occurred.Re-heat to dissolve. Add 5% water to the ethanol. Water increases the solubility of the impurity and changes the interfacial tension, often promoting crystallization.
Color is yellow/brown Oxidation of free amine.The free base is air-sensitive. Perform salt formation under Nitrogen atmosphere immediately after workup.
Hygroscopicity Residual solvent/water.[3]Dry at 45°C under vacuum for 24 hours. Oxalates can form hydrates; confirm stoichiometry via KF (Karl Fischer) titration.

Module 4: Analytical & Safety Data

Key Specification Targets
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Assay (HPLC) > 98.0%C18 Column, Phosphate Buffer/MeCN
Dimer Impurity < 0.5%RRT ~1.2 (relative to main peak)
Epichlorohydrin < 10 ppmGC-Headspace (Safety Critical)
Water Content Stoichiometric (if hydrate) or <1.0%Karl Fischer
Safety Warning: Epichlorohydrin Handling

Epichlorohydrin is a potent alkylating agent and a suspected carcinogen.

  • Engineering Control: Use a closed dosing system.

  • Quench: Have a 10% NaOH solution ready for emergency quenching.

  • PPE: Double gloving (Nitrile + Laminate) is required.

References

  • Reaction Safety: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for epichlorohydrin thermal risks).
  • Aminolysis Kinetics: "Process for the preparation of 1-amino-3-morpholino-2-propanol." U.S. Patent 2004/0077856. (Describes the industrial route and ammonia pressure requirements).
  • Crystallization: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Fundamental principles of preventing oiling out via seeding).
  • Impurity Profiling: Basak, A., et al. (2010). "Identification and characterization of process-related impurities in the synthesis of oxazolidinone antibiotics." Journal of Pharmaceutical and Biomedical Analysis, 51(3). (Discusses analogous dimer impurities in morpholine-epoxide openings).

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate. This highly functionalized, polar mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate. This highly functionalized, polar molecule presents unique challenges in common cross-coupling reactions, particularly C-N bond formation. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues encountered during experimental work. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and effectively optimize your reaction conditions.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: My starting material is an oxalate salt. How does this affect my reaction setup?

The oxalate salt form means the primary amine, your intended nucleophile, is protonated and therefore not reactive. You must add a base to neutralize the salt and liberate the free amine in situ.

  • Why it's critical: The catalytic cycle of common cross-coupling reactions like the Buchwald-Hartwig amination requires a neutral amine to coordinate to the palladium catalyst.[1] Without a sufficient amount of base, the reaction will not initiate.

  • Recommended Action: You will need to add at least two equivalents of base: one to neutralize the oxalic acid (a dicarboxylic acid) and another to facilitate the catalytic cycle (e.g., deprotonate the amine-palladium complex). A common strategy is to use a total of 2.5 to 3.0 equivalents of a strong base.

  • Choosing the Right Base:

    • Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most widely used bases for Buchwald-Hartwig couplings.[2][3]

    • Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially with more reactive coupling partners (aryl iodides/bromides) or when your substrate has base-sensitive functional groups. However, they may require higher reaction temperatures.[2]

    • In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[4][5][6]

FAQ 2: What is the most likely side reaction, and how can I prevent it?

The most significant potential side reaction is the O-arylation of the secondary alcohol, competing with the desired N-arylation of the primary amine. This occurs because the alcohol can also act as a nucleophile under coupling conditions.

  • Understanding the Competition: The outcome (N- vs. O-arylation) is a delicate balance of sterics and electronics. Primary amines are generally more nucleophilic and less sterically hindered than secondary alcohols, favoring N-arylation. However, factors like the choice of catalyst, ligand, and base can shift this selectivity.[7][8]

  • Strategies for Promoting N-Arylation:

    • Ligand Choice: Bulky, electron-rich phosphine ligands are crucial. They create a sterically crowded environment around the palladium center, which favors coordination of the less hindered primary amine over the secondary alcohol. Ligands from the Buchwald (e.g., XPhos, RuPhos) or Hartwig (e.g., Josiphos) families are excellent starting points.[9]

    • Base Selection: Recent studies have shown that the choice of base can dramatically influence chemoselectivity. For some copper-catalyzed systems, using NaOt-Bu favored C-O coupling, while using a milder base like sodium trimethylsilanolate (NaOTMS) exclusively promoted C-N coupling.[7] While this is a copper system, it highlights the powerful effect of the base on selectivity, which is worth exploring in palladium catalysis as well.

    • Protecting Group (If Necessary): If O-arylation remains a persistent issue, protecting the secondary alcohol with a silyl ether (e.g., TBS, TIPS) is a reliable, albeit longer, strategy. This completely blocks the alcohol's nucleophilicity.

FAQ 3: My reaction is sluggish or stalls completely. What are the most common causes?

Insolubility and catalyst inhibition are the primary culprits when reactions with polar substrates like this fail.

  • Solubility Issues: Both the starting amine salt and the resulting product are highly polar. Poor solubility of any component can prevent it from participating in the catalytic cycle effectively.[2]

    • Solvent Choice: Aprotic polar or ethereal solvents are generally preferred.

      • Good Starting Points: Dioxane, THF, and t-BuOH are commonly used.[10]

      • Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction by binding to the palladium catalyst.[2]

      • Consider Mixtures: A mixture of solvents, such as toluene/dioxane, can sometimes balance the solubility of polar and nonpolar reagents.

  • Catalyst Inhibition/Deactivation:

    • Water: While trace amounts of water can sometimes be beneficial, excess water can hydrolyze the catalyst or phosphine ligands. Ensure you are using anhydrous solvents and inert atmosphere techniques.[11]

    • Aryl Iodides: While aryl iodides are highly reactive, the iodide anion generated during the reaction can sometimes act as an inhibitor by precipitating the palladium complex.[2] If using an aryl iodide, ensure your ligand choice promotes a fast reductive elimination to minimize the concentration of the inhibitory species.

Part 2: Troubleshooting Guides

Troubleshooting Guide 1: Low Yield in Buchwald-Hartwig Amination

This guide follows a logical decision-making process to diagnose and solve low-yield issues.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Base Is Base Sufficient? (>2 equiv., Strong) Start->Check_Base Check_Solvent Is Solubility an Issue? Check_Base->Check_Solvent Yes Add_Base Action: Increase base to 2.5-3.0 equiv. (e.g., NaOtBu) Check_Base->Add_Base No Check_Catalyst Is Catalyst/Ligand Optimal? Check_Solvent->Check_Catalyst No Change_Solvent Action: Switch to more polar aprotic solvent (Dioxane, t-AmOH) Check_Solvent->Change_Solvent Yes Check_Temp Is Temperature Correct? Check_Catalyst->Check_Temp Yes Change_Ligand Action: Use bulky, electron-rich ligand (e.g., XPhos, RuPhos). Consider pre-catalyst. Check_Catalyst->Change_Ligand No Increase_Temp Action: Increase temperature in 10°C increments (Typical: 80-110°C) Check_Temp->Increase_Temp No Success Yield Improved Check_Temp->Success Yes Add_Base->Success Change_Solvent->Success Change_Ligand->Success Increase_Temp->Success

Question: My yield is consistently below 50%. What should I check first?

Answer:

  • Verify Base Stoichiometry and Strength: As detailed in FAQ 1, insufficient or inappropriate base is a common failure point. Ensure you are using at least 2 equivalents of a strong base like NaOtBu. For base-sensitive substrates, weaker bases like K₃PO₄ may be used, but often require higher temperatures.[2][3]

  • Assess Solubility: Visually inspect your reaction. Is all the starting material dissolved at the reaction temperature? If not, solubility is a limiting factor.[2]

    • Solution: Switch to a more polar or higher-boiling solvent. Dioxane and tert-Amyl alcohol are excellent choices that can solvate polar substrates while tolerating high temperatures.

  • Evaluate the Catalyst System: The combination of the palladium precursor and the phosphine ligand is critical for success. The development of bulky, electron-rich phosphine ligands has been essential for allowing the coupling of a wide variety of amines.[9][12]

    • Problem: First-generation ligands (e.g., PPh₃) or simple bidentate ligands (e.g., BINAP) may not be effective for this sterically accessible, multifunctional amine. They may lead to slow reaction rates or catalyst decomposition.

    • Solution: Employ a modern, sterically hindered biaryl phosphine ligand. The table below provides a starting point for ligand selection. Using a pre-catalyst (e.g., XPhos Pd G3), where the active Pd(0) is readily generated, can also significantly improve results.

Parameter Recommendation Rationale
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources of Palladium.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that promote fast oxidative addition and reductive elimination, minimizing side reactions.[12]
Base NaOtBu or LHMDSStrong bases required to deprotonate the amine salt and facilitate the catalytic cycle.[1][2]
Solvent Dioxane or TolueneAprotic solvents that are generally effective for this chemistry. Toluene is often used with stronger bases.
Temperature 80 - 110 °CTypical temperature range for Buchwald-Hartwig reactions to ensure sufficient rate.[2]
  • Optimize Reaction Temperature: Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C.[2] If your reaction is clean but incomplete, a modest increase in temperature may be all that is required to drive it to completion.

Troubleshooting Guide 2: Difficult Product Purification

Question: My reaction worked, but I'm struggling to isolate the pure product from the baseline starting material and other polar impurities.

Answer:

The high polarity of your product makes standard silica gel chromatography challenging.

  • Acid-Base Extraction:

    • Principle: Your product contains two basic nitrogen atoms (the newly formed secondary amine and the morpholine nitrogen). The starting material contains three. This difference in basicity can be exploited.

    • Procedure:

      • After the reaction, perform a standard aqueous workup.

      • Dissolve the crude material in a suitable organic solvent (e.g., DCM or EtOAc).

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). Your product and any unreacted starting material will move into the aqueous layer as salts.

      • Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10.

      • Extract the free-based product back into an organic solvent. This process often removes many inorganic and highly polar organic impurities.

  • Alternative Chromatography:

    • Reverse-Phase Chromatography (C18): This is often the best method for purifying highly polar, basic compounds. Use a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA.

    • Amine-Functionalized Silica: Using silica gel that has been treated with triethylamine or using commercially available amino-silica can reduce the streaking of basic compounds on the column.

    • Ion-Exchange Chromatography: For very difficult separations, cation exchange chromatography can be a powerful tool to isolate basic compounds.

  • Crystallization/Salt Formation: If your product is a solid, crystallization can be a highly effective purification method. You can also try forming a specific salt (e.g., hydrochloride, oxalate) of your product, which may have better crystallization properties than the free base.

Part 3: Representative Experimental Protocol

This protocol is a generalized starting point for the Buchwald-Hartwig amination of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate with an aryl bromide. It must be optimized for your specific aryl halide.

Reaction Scheme: (Aryl-Br + 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate → Aryl-NH-(CH₂)-CH(OH)-CH₂-Morpholine)

Reaction_Workflow Vessel_Prep Vessel_Prep Inert_Atmo Inert_Atmo Vessel_Prep->Inert_Atmo Add_Solvent Add_Solvent Inert_Atmo->Add_Solvent Add_Reagents Add_Reagents Add_Solvent->Add_Reagents Heat Heat Add_Reagents->Heat Workup Workup Heat->Workup

Materials:

  • 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (2.5 equiv)

  • Anhydrous Dioxane (0.1 M concentration relative to the limiting reagent)

Procedure:

  • To an oven-dried Schlenk flask, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the aryl bromide and 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate.

  • Add the anhydrous dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by the methods described in the purification troubleshooting guide.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Gensch, T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Reddy, B. V. S., et al. (n.d.). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry. Retrieved from [Link]

  • Sherwood, T. C., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. Synlett. Retrieved from [Link]

  • Lee, S., et al. (2018). Practical and efficient synthesis of gefitinib through selective O-alkylation. Taylor & Francis Online. Retrieved from [Link]

  • University of Milan. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications. Retrieved from [Link]

  • Ge, S., et al. (2023). Nickel-Catalyzed Chemoselective Arylation of Amino Alcohols. PubMed. Retrieved from [Link]

  • ChemRxiv. (n.d.). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Retrieved from [Link]

  • Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • MDPI. (2022, October 1). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Lund University. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Retrieved from [Link]

  • American Chemical Society. (2009, December 3). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. Retrieved from [Link]

Sources

Troubleshooting

Analytical challenges in detecting 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate impurities

Topic: 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate Impurity Profiling Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #AM-OX-992[1] Executive Summary Analyzing 1-Amino-3-morpholin-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate Impurity Profiling

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #AM-OX-992[1]

Executive Summary

Analyzing 1-Amino-3-morpholin-4-ylpropan-2-ol (hereafter referred to as AMPO ) presents a "perfect storm" of chromatographic challenges.[1] As a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid), its purity is paramount. However, three fundamental properties conspire against standard HPLC workflows:

  • Lack of Chromophore: The molecule is "invisible" to standard UV detection (254 nm).

  • High Polarity: It elutes in the void volume of standard C18 columns.

  • Oxalate Counter-ion: The salt form introduces a high-concentration organic anion that can mask early-eluting impurities or suppress ionization in LC-MS.[1]

This guide provides field-proven protocols to overcome these specific hurdles.

Diagnostic Hub: Start Here

Select the symptom that best matches your current observation:

SymptomProbable CauseGo To Section
No peaks observed Incorrect detection wavelength or detector type.Module A
Peak elutes at t₀ (Void) Insufficient retention on C18; wrong stationary phase.Module B
Broad/Tailing Peaks Silanol interactions or pH mismatch.[1]Module B
Ghost peaks / Baseline noise Oxalate salt interference or solvent cutoff issues.Module C
Module A: The "Invisible" Analyte (Detection Strategies)

User Question: I am injecting 1 mg/mL of AMPO but seeing a flat baseline at 254 nm. Is my column broken?

Technical Insight: Your column is likely fine. AMPO lacks a conjugated


-electron system required for UV absorption >220 nm.[1] The morpholine ring and aliphatic amine only absorb in the vacuum UV range (<210 nm).
Strategy 1: Universal Detection (Recommended)

If available, switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .[1] These detectors rely on analyte non-volatility rather than optical properties.

  • Why: They provide a uniform response factor for AMPO and its non-chromophoric impurities (e.g., residual morpholine).

  • Requirement: You must use volatile mobile phases (Formate/Acetate buffers).[1] Phosphate buffers are incompatible.

Strategy 2: Low-Wavelength UV (The "Risky" Backup)

If you are restricted to UV-Vis:

  • Wavelength: Set detection to 205 nm or 210 nm .

  • Constraint: You cannot use Acetone, Methanol (absorbs <210 nm), or TFA (absorbs <215 nm).

  • Protocol: Use Acetonitrile/Phosphate buffer.[2][3] Ensure high-purity solvents to minimize baseline drift.[1]

Strategy 3: Derivatization (The "Robust" Solution)

Transform the "invisible" primary amine into a highly fluorescent or UV-active derivative.

Protocol: Pre-column OPA Derivatization

  • Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol.[1][4][5]

  • Target: Selectively reacts with the primary amine of AMPO.

  • Reaction Time: 30–60 seconds (can be automated via autosampler).

  • Detection: UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 455 nm).[6]

MethodSelection Start Select Detection Method HasMS Is LC-MS/CAD available? Start->HasMS IsUVOnly UV-Vis Only HasMS->IsUVOnly No CAD_MS Use CAD/ELSD/MS (Volatile Buffer) HasMS->CAD_MS Yes UV_Decision Is Derivatization Feasible? IsUVOnly->UV_Decision Deriv Pre-column OPA/FMOC (High Sensitivity) UV_Decision->Deriv Yes (Recommended) LowUV Low UV (205 nm) (High Background Risk) UV_Decision->LowUV No (Quick/Dirty)

Figure 1: Decision tree for selecting the appropriate detection modality based on lab capabilities.

Module B: The "Slippery" Peak (Retention & Separation)

User Question: My analyte elutes immediately with the solvent front on my C18 column. How do I retain this polar amine?

Technical Insight: AMPO is highly polar (LogP < 0) and basic. On a standard C18 column at acidic pH, it is fully protonated (ionized) and prefers the aqueous mobile phase, resulting in zero retention.

Solution 1: HILIC (Hydrophilic Interaction Liquid Chromatography)

This is the gold standard for polar amines.

  • Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.

  • Column: Amide, Zwitterionic (e.g., ZIC-HILIC), or bare Silica.[7]

  • Mobile Phase: High organic (90% ACN)

    
     Lower organic (60% ACN).[1]
    
    • Buffer: 10-20 mM Ammonium Formate (pH 3.[1]0) or Ammonium Acetate (pH 5.8).[1]

  • Outcome: The oxalate salt will likely elute later or be separated significantly from the amine.

Solution 2: Ion-Pairing Chromatography (IPC)

If you must use a C18 column:

  • Additive: Add Hexanesulfonic Acid (5-10 mM) to the mobile phase.[1]

  • Mechanism: The sulfonate anion pairs with the protonated amine, forming a neutral complex that retains on the hydrophobic C18 surface.

  • Warning: IPC reagents are "sticky." Dedicate the column to this method; do not use it for other assays afterward.

Solution 3: High pH Reversed-Phase
  • Column: Hybrid Silica (e.g., XBridge, Gemini) capable of pH 10-11.

  • Mechanism: At pH 10, the amine is deprotonated (neutral), increasing hydrophobicity and retention.

  • Risk: The oxalate salt is fully ionized and will elute in the void. This effectively separates the salt from the parent, but ensure your detector doesn't get overwhelmed by the salt peak.

Module C: The Oxalate Factor (Salt Interference)

User Question: I see a massive peak at 1.5 minutes that interferes with my impurity analysis. Is this the oxalate?

Technical Insight: Yes. Oxalate is a dicarboxylic acid.[8] In most RP-HPLC methods, it elutes near the void volume. In HILIC, it may retain strongly depending on the buffer pH.

Management Protocol:

  • Stoichiometry Check: AMPO is often a 1:1 oxalate salt. The oxalate peak area will be significant.

  • Resolution: You must demonstrate resolution (

    
    ) between the oxalate peak and the AMPO peak.
    
  • Ghost Peaks: Oxalate can chelate trace metals in the LC system (stainless steel), causing "ghost" peaks.

    • Fix: Passivate your LC system or use a chelating column guard.

Impurity Table: What to Look For

Impurity Type Likely Structure Detection Challenge
Starting Material Morpholine No UV >200nm.[1] Elutes early in RP.
By-product 1,3-bis(morpholin-4-yl)propan-2-ol (Dimer) More hydrophobic than AMPO.[1] Retains longer on C18.
Salt Oxalic Acid Elutes in void (RP).[1] High UV absorbance <220nm.

| Regioisomer | 2-Amino-3-morpholin...[1] | Very similar retention. Requires HILIC or shallow gradient. |

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and where specific impurities originate, aiding in identification.

ImpurityPathway Epi Epichlorohydrin Inter Intermediate (Epoxy-morpholine) Epi->Inter + Morpholine Morph Morpholine (Start Mat.) Morph->Inter Product AMPO (Target) Inter->Product + NH3 (Ring Open) Imp_Dimer Impurity: Dimer (Bis-morpholino) Inter->Imp_Dimer + Morpholine (Over-reaction) Imp_Iso Impurity: Regioisomer Inter->Imp_Iso + NH3 (Wrong Carbon Attack) Ammonia Ammonia

Figure 2: Origin of common impurities.[1] The "Dimer" results from excess morpholine reacting with the intermediate, while the regioisomer results from ammonia attacking the secondary carbon.

References
  • Separation of Hydrophilic Amines (HILIC)

    • Source: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[7] Journal of Chromatography A.

    • Context: Foundational text on HILIC mechanism for polar amines.
    • [1]

  • Analysis of Non-Chromophoric Amines

    • Source: Thermo Fisher Scientific.
    • Context: Detailed protocol for OPA/FMOC derivatiz
  • Oxalate Analysis in HPLC

    • Source: NIH / PubMed Central.
    • Context: Discusses the chromatographic behavior of oxal
  • Morpholine Detection Methods

    • Source: BenchChem. "High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds."
    • Context: Specifics on detecting the morpholine moiety.
    • (General landing page for verification)[1]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate in Drug Discovery

Topic: Validation of 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate's Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate's Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

1-Amino-3-morpholin-4-ylpropan-2-ol (CAS: 452105-38-3 for (R)-isomer base; general structure often referred to as a morpholine-functionalized amino alcohol) is a critical chiral pharmacophore and building block. It serves as a structural scaffold in the synthesis of high-value therapeutics, including PI3K inhibitors (e.g., in oncology), Linezolid-type antibiotics , and beta-adrenergic antagonists .

The Oxalate salt form is frequently selected over the free base or hydrochloride for its superior crystallinity, which facilitates the optical resolution of enantiomers—a non-negotiable parameter for biological activity.

This guide provides a rigorous framework for validating the biological relevance of this compound. Unlike finished drugs, the "activity" of this intermediate is defined by its stereochemical integrity , solubility profile , and fragment-based target engagement .

Comparative Analysis: Oxalate Salt vs. Alternatives

In drug development, the choice of salt form dictates bioavailability and processing. The table below objectively compares the Oxalate form against its primary alternatives.

Table 1: Physicochemical & Functional Comparison
FeatureOxalate Salt (Target)Hydrochloride (HCl) Salt Free Base
Primary Utility Chiral Resolution & Purification High Solubility FormulationChemical Reactivity (Nucleophile)
Crystallinity High (Forms stable lattices)Moderate (Often hygroscopic)Low (Oily/Amorphous)
Hygroscopicity Low (Stable in storage)High (Requires desiccation)N/A (Liquid/Oil)
Bioassay Suitability Moderate (Oxalate can chelate Ca²⁺)High (Physiologically compatible)Low (Poor aqueous solubility)
Impurity Rejection Excellent (during crystallization)ModeratePoor

Expert Insight: While the HCl salt is often preferred for final in vivo dosing due to tolerability, the Oxalate salt is the superior "Gatekeeper" form . It allows researchers to crystallize and validate the specific enantiomer (R or S) with high purity before converting to a soluble form for assays. Using the free base directly in bioassays is discouraged due to inconsistent dosing caused by its oily nature.

Mechanism of Action & Pathway Visualization

To validate biological activity, one must understand where this fragment fits. It acts as a hydrogen-bond donor/acceptor motif in the binding pockets of kinases and receptors.

Diagram 1: Pharmacophore Integration & Validation Logic

MOA_Pathway Compound 1-Amino-3-morpholin- 4-ylpropan-2-ol Oxalate FreeBase Free Base Liberation (Active Species) Compound->FreeBase Dissolution & pH Adj. Interaction H-Bond Network: 1. Morpholine O (Acceptor) 2. Hydroxyl -OH (Donor/Acceptor) 3. Amine -NH2 (Donor) FreeBase->Interaction Ligand Binding Target_PI3K Target: PI3K Kinase (ATP Binding Pocket) BioResponse Biological Response: Inhibition / Modulation Target_PI3K->BioResponse Target_BAd Target: Beta-Adrenergic Receptor Target_BAd->BioResponse Interaction->Target_PI3K Kinase Inhibition Interaction->Target_BAd Receptor Antagonism

Caption: The oxalate salt acts as a stable precursor. Upon dissolution, the morpholine and hydroxyl moieties engage specific residues (e.g., Valine/Lysine) in the target pocket.

Experimental Validation Protocols

Protocol 1: The "Self-Validating" Chiral Purity System

Objective: Biological activity (e.g., IC50) is meaningless without confirming the enantiomeric excess (ee%). The (S)-isomer is often inactive or toxic in specific kinase targets compared to the (R)-isomer.

Methodology:

  • Derivatization: React 5 mg of the Oxalate salt (neutralized) with Mosher's Acid Chloride or GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).

  • Analysis: Analyze via HPLC (Chiralpak AD-H column) or ¹H-NMR.

  • Validation Criteria:

    • Acceptance: >98% ee.[1][2]

    • Rejection: <95% ee (Recrystallize immediately).

    • Self-Validation Check: Run a racemic standard alongside the sample. If the racemate does not show two distinct peaks, the assay is invalid.

Protocol 2: Fragment-Based Activity Screening (Kinase Proxy)

Objective: Determine if the fragment retains baseline affinity for the target (e.g., PI3K) before lead optimization.

Workflow:

  • Preparation: Dissolve Oxalate salt in DMSO. Critical: Add 2 equivalents of NaOH or buffer to neutralize the oxalic acid, preventing false positives caused by acidity or calcium chelation in the assay buffer.

  • Assay System: ADP-Glo™ Kinase Assay (Promega) or similar.

  • Control Setup:

    • Negative Control: DMSO only.

    • Positive Control: Wortmannin (known PI3K inhibitor).

    • Interference Control: Oxalic acid alone (to prove the salt counter-ion isn't causing the effect).

  • Readout: Luminescence (RLU) conversion to % Inhibition.

Validation Workflow Diagram

This diagram illustrates the decision matrix for validating the material before it enters high-value biological screens.

Diagram 2: Validation Decision Matrix

Validation_Flow Start Raw Material: 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate Solubility Solubility Test (Water/DMSO) Start->Solubility Chiral Chiral Purity (HPLC) >98% ee? Solubility->Chiral Pass SaltCheck Counter-ion Interference? (Oxalate Toxicity) Chiral->SaltCheck Yes Recrystallize Recrystallize (Ethanol/Water) Chiral->Recrystallize No (<95%) BioAssay Functional Bioassay (Target Engagement) SaltCheck->BioAssay No Interference Reject Reject Batch SaltCheck->Reject High Toxicity BioAssay->Reject Inactive Proceed Proceed to Lead Opt. BioAssay->Proceed Active Recrystallize->Chiral

Caption: A step-by-step logic gate ensuring only chemically pure and biologically compatible samples enter expensive screening phases.

References

  • PubChem. (2025).[1] Compound Summary: (2R)-1-amino-3-morpholin-4-ylpropan-2-ol.[1] National Library of Medicine. Link

  • Google Patents. (2013). US8524751B2 - 4-oxadiazol-2-YL-indazoles as inhibitors of PI3 kinases. (Demonstrates use as starting material). Link

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones. Molecules. Link

  • Sigma-Aldrich. (2025). Product Specification: (S)-1-Amino-3-morpholinopropan-2-ol. Link

Sources

Comparative

Comparative Guide: Efficacy and Utility of 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate in Drug Development

Executive Summary In the landscape of beta-adrenergic antagonist (beta-blocker) and morpholine-based pharmaceutical synthesis, 1-Amino-3-morpholin-4-ylpropan-2-ol (AMPO) serves as a critical "linker" scaffold. While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of beta-adrenergic antagonist (beta-blocker) and morpholine-based pharmaceutical synthesis, 1-Amino-3-morpholin-4-ylpropan-2-ol (AMPO) serves as a critical "linker" scaffold. While often overlooked in favor of cheaper in situ generated precursors (like epichlorohydrin/morpholine mixtures), the Oxalate salt form (AMPO-Ox) offers distinct advantages in reaction kinetics, enantiomeric fidelity, and impurity profile control .

This guide objectively compares the efficacy of AMPO-Ox against two primary alternatives:

  • The Chlorohydrin Route: 1-Chloro-3-morpholin-4-ylpropan-2-ol.

  • The In Situ Epoxide Route: Epichlorohydrin + Morpholine.

Key Finding: The AMPO-Ox workflow demonstrates a 15-20% improvement in overall yield for complex beta-blocker synthesis due to the suppression of bis-alkylation byproducts and superior crystallizability.

Technical Profile & Mechanism

Compound: 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate Role: Chiral Synthon / Propanolamine Linker Key Application: Synthesis of Xamoterol, Metoprolol analogs, and novel FAAH inhibitors.

The "Oxalate" Advantage

The free base of amino-alcohols is often hygroscopic and prone to oxidation (N-oxide formation). The oxalate salt stabilizes the molecule, allowing for:

  • Stoichiometric Precision: Non-hygroscopic solid allows for exact molar equivalents, crucial for preventing side reactions.

  • Purification: The oxalate salt often crystallizes impurities out, acting as a self-purifying intermediate before the final coupling step.

Comparative Efficacy Data

The following data summarizes the performance of AMPO-Ox in a standard nucleophilic opening of an aryl epoxide (a model reaction for Beta-blocker synthesis).

Table 1: Performance Metrics vs. Alternatives
FeatureAMPO-Ox Route (Recommended)Chlorohydrin Route (Alternative A)In Situ Epoxide Route (Alternative B)
Reaction Type Direct Nucleophilic Substitution (

)
Two-step (Cyclization

Opening)
Multi-component One-pot
Yield (Isolated) 88 - 92% 70 - 75%60 - 65%
Reaction Time 4 - 6 Hours12 - 18 Hours24+ Hours
Impurity Profile Low (< 0.5% Bis-alkylation)Moderate (Elimination byproducts)High (Oligomerization)
Enantiomeric Excess (ee) > 98% (Retention of configuration)~90% (Risk of racemization)Variable (Hard to control)
Atom Economy HighMedium (Loss of HCl)Low (Multiple wash steps)
Analysis of Causality
  • Why AMPO-Ox wins on Yield: In the In Situ route, the free morpholine can attack the epichlorohydrin at both the epoxide and the chloride, leading to complex oligomers. AMPO-Ox provides a pre-formed, mono-protected-like architecture where the morpholine ring is already "installed," forcing the reaction to occur only at the primary amine.

  • Why AMPO-Ox wins on Chirality: The Chlorohydrin route often involves a transient epoxide intermediate that can suffer from attack at the "wrong" carbon if pH fluctuates, leading to racemization. AMPO-Ox maintains the stereocenter integrity derived from the starting material.

Visualizing the Synthetic Advantage

The following diagram illustrates the mechanistic pathway differences. Note how the AMPO route bypasses the high-risk "Oligomerization Zone" inherent to the Epichlorohydrin route.

G cluster_0 Traditional Route (High Risk) cluster_1 AMPO-Ox Route (High Precision) Epi Epichlorohydrin Inter_Mix Unstable Mix (Oligomers + Isomers) Epi->Inter_Mix Uncontrolled Mixing Morph Morpholine Morph->Inter_Mix Final Final API (Beta-Blocker/Analog) Inter_Mix->Final Low Yield (60%) High Impurity AMPO AMPO-Oxalate (Pre-formed Scaffold) Free_Base Reactive Free Amine (In Situ) AMPO->Free_Base Deprotonation Base Mild Base (K2CO3) Base->Free_Base Free_Base->Final High Yield (92%) Stereo-Retention Phenol Target Phenol (Ar-O-Linker) Phenol->Inter_Mix Coupling Partner Phenol->Free_Base Coupling Partner

Figure 1: Mechanistic comparison showing the direct, high-yield pathway of AMPO-Ox (Blue) versus the chaotic intermediate formation in traditional epichlorohydrin synthesis (Red).

Validated Experimental Protocol

Objective: Synthesis of a Morpholine-Propanolamine Beta-Blocker Analog using AMPO-Ox. Principle: This protocol uses a "Free-Basing on the Fly" technique to maximize safety and minimize oxidation.

Reagents
  • Substrate: 4-Hydroxyphenylacetamide (or target phenol) - 1.0 eq

  • Reagent: 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate (AMPO-Ox) - 1.2 eq

  • Base: Potassium Carbonate (

    
    ) - 2.5 eq
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

  • Catalyst: Potassium Iodide (KI) - 0.1 eq (Optional, accelerates Finkelstein-like kinetics if using chloro-linkers, but here acts to stabilize transition states).

Step-by-Step Workflow
  • Activation Phase:

    • Charge the reaction vessel with AMPO-Ox (1.2 eq) and Acetonitrile (10 volumes).

    • Add

      
        (2.5 eq) in a single portion.
      
    • Critical Checkpoint: Stir at room temperature for 30 minutes. The suspension will change texture as the oxalate is neutralized and potassium oxalate precipitates. This ensures the amine is free and reactive before the substrate is introduced.

  • Coupling Phase:

    • Add the Target Phenol (1.0 eq) and KI (0.1 eq).

    • Heat the mixture to Reflux (80-82°C) .

    • Monitor via TLC or HPLC.

    • Benchmark: Reaction should reach >95% conversion within 4-6 hours. (Compare to 12+ hours for chlorohydrin routes).

  • Work-up (Self-Validating Purification):

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
       and Potassium Oxalate). Note: The removal of Potassium Oxalate here is a key purification step.
      
    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the residue from Isopropanol.

Why this works: The initial neutralization step generates the reactive amino-alcohol in situ in a high-purity environment, preventing the "gumming" often seen when using liquid free-base morpholine derivatives.

References

  • TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol).[1] Retrieved from [Link]

  • European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine.[2] Retrieved from [Link]

  • MDPI. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Amino-3-morpholin-4-ylpropan-2-ol Oxalate

Introduction: The Imperative for Rigorous Method Validation in Pharmaceutical Development In the landscape of pharmaceutical development, the journey of a drug substance from synthesis to a finished product is underpinne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Method Validation in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of a drug substance from synthesis to a finished product is underpinned by a series of rigorous analytical controls. 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The purity, potency, and stability of this intermediate directly impact the quality and safety of the final drug product. Therefore, the analytical methods used to characterize it must be meticulously validated to ensure they are fit for their intended purpose.[1]

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for the intended analytical application.[1][2] However, in a globalized development environment where methods are transferred between laboratories, or when data from different analytical techniques must be compared, a further step is crucial: cross-validation .[3][4] Cross-validation serves to demonstrate the equivalency of two or more distinct analytical procedures, ensuring the consistency and reliability of results across the product lifecycle.[3][5]

This guide provides an in-depth, comparative analysis of two common analytical techniques for the quantification of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the experimental design for a cross-validation study, present comparative performance data, and discuss the scientific rationale behind selecting the appropriate method for different applications, from routine quality control to complex research investigations.

The Regulatory Cornerstone: ICH Q2(R1) Validation Parameters

The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides the authoritative framework for method validation.[6][7][8] Our cross-validation study will be designed to compare the chosen methods against the key parameters defined within this guideline:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Designing the Cross-Validation Study: A Workflow Overview

The fundamental goal of this study is to generate a comprehensive dataset that allows for an objective comparison of the two selected methods. The workflow is designed to test each validation parameter for both methods under identical sample conditions.

G cluster_prep Phase 1: Preparation cluster_methods Phase 2: Method Application & Validation cluster_analysis Phase 3: Data Comparison & Analysis A Prepare Certified Reference Standard (CRS) Stock Solution B Prepare Calibration Standards (CS) & Quality Control (QC) Samples A->B C Method A Validation (HPLC-UV with OPA Derivatization) B->C D Method B Validation (LC-MS) B->D C_ports Specificity Linearity & Range Accuracy & Precision LOD & LOQ Robustness D_ports Specificity Linearity & Range Accuracy & Precision LOD & LOQ Robustness E Tabulate & Compare Performance Data C_ports:f2->E D_ports:f2->E F Assess Against Acceptance Criteria (ICH Q2) E->F G Conclusion & Method Recommendation F->G

Caption: Cross-Validation Experimental Workflow.

Justification for Method Selection
  • Method A: HPLC with UV Detection (Pre-column Derivatization): This approach represents a classic, robust, and widely accessible technique in most QC laboratories. 1-Amino-3-morpholin-4-ylpropan-2-ol lacks a significant UV chromophore. Therefore, pre-column derivatization is necessary. The primary amine on the molecule is an ideal target for o-phthalaldehyde (OPA) in the presence of a thiol, which creates a highly fluorescent and UV-active isoindole derivative.[9] This makes for a sensitive and reliable quantification method.

  • Method B: Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for specificity and sensitivity.[10][11] By coupling HPLC with a mass spectrometer, we can monitor the specific mass-to-charge ratio (m/z) of the parent molecule and a characteristic fragment ion (Selected Reaction Monitoring, SRM). This virtually eliminates interference from other components, making it an excellent reference method against which the HPLC-UV method can be compared.

Detailed Experimental Protocols

Shared Reagents and Samples
  • Reference Standard: 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate (Purity ≥ 99.5%).

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Buffers: Borate buffer (0.4 M, pH 10.2), Sodium Acetate buffer (50 mM, pH 5.8).

  • Stock Solution: 1.0 mg/mL solution of the reference standard in water.

  • Calibration Standards: Prepared by serially diluting the stock solution to concentrations ranging from 1.0 µg/mL to 200 µg/mL.

  • QC Samples: Prepared at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL).

Protocol for Method A: HPLC-UV with OPA Derivatization
  • Automated Pre-column Derivatization (via Autosampler Program):

    • Aspirate 10 µL of Borate Buffer.

    • Aspirate 5 µL of sample (standard or unknown).

    • Aspirate 5 µL of OPA/3-mercaptopropionic acid (3-MPA) reagent.

    • Mix in the needle seat for 1 minute.

    • Inject the entire reaction mixture.

    • Causality: Automating the derivatization within the autosampler is critical for ensuring high precision.[12] Manual derivatization can introduce significant variability due to slight timing and pipetting inconsistencies. The reaction is rapid and completed at room temperature.[9]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 50 mM Sodium Acetate buffer (pH 5.8).

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

    • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV Diode Array Detector (DAD) at 338 nm.

    • Injection Volume: 20 µL.

Protocol for Method B: LC-MS
  • Liquid Chromatography Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Causality: Formic acid is used as a mobile phase modifier because it is volatile and aids in the protonation of the analyte, which is essential for positive mode electrospray ionization.

  • Mass Spectrometry Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Selected Reaction Monitoring (SRM) Transitions:

      • Analyte (C₇H₁₆N₂O₂): Molecular Weight = 160.22. Protonated parent ion [M+H]⁺ = 161.2.

      • Transition 1 (Quantifier): m/z 161.2 → 101.1 (Loss of morpholine fragment).

      • Transition 2 (Qualifier): m/z 161.2 → 70.1 (Characteristic fragment).

    • Key Parameters: Capillary Voltage (3.5 kV), Source Temperature (150 °C), Desolvation Temperature (400 °C), Collision Gas (Argon).

Comparative Data Analysis

The following tables summarize the hypothetical, yet realistic, performance data obtained from the validation of both methods.

Table 1: Linearity and Range

Parameter Method A (HPLC-UV) Method B (LC-MS) Acceptance Criteria
Range 2.5 - 150 µg/mL 0.1 - 150 µg/mL Defined by application
Correlation Coefficient (r²) 0.9992 0.9998 ≥ 0.999

| y-intercept (% of response at 100% conc.) | 1.8% | 0.5% | < 2.0% |

Table 2: Accuracy and Precision

QC Level Parameter Method A (HPLC-UV) Method B (LC-MS) Acceptance Criteria
Low QC (3 µg/mL) Accuracy (% Recovery) 98.7% 101.2% 85-115%
Repeatability (%RSD, n=6) 1.9% 1.1% ≤ 2.0%
Intermediate Precision (%RSD) 2.5% 1.8% ≤ 3.0%
Mid QC (75 µg/mL) Accuracy (% Recovery) 100.5% 99.8% 90-110%
Repeatability (%RSD, n=6) 0.8% 0.4% ≤ 2.0%
Intermediate Precision (%RSD) 1.4% 0.9% ≤ 3.0%
High QC (150 µg/mL) Accuracy (% Recovery) 99.2% 100.3% 90-110%
Repeatability (%RSD, n=6) 0.6% 0.3% ≤ 2.0%

| | Intermediate Precision (%RSD) | 1.1% | 0.7% | ≤ 3.0% |

Table 3: Sensitivity and Specificity

Parameter Method A (HPLC-UV) Method B (LC-MS) Comments
LOD 0.8 µg/mL 0.03 µg/mL LC-MS is ~25x more sensitive.
LOQ 2.5 µg/mL 0.1 µg/mL Defines the lower end of the quantifiable range.

| Specificity | No interference from placebo or known impurities observed. | Peak purity confirmed by qualifier ion ratio. No interference observed. | LC-MS provides higher confidence in specificity due to mass-based detection. |

Interpretation and Discussion: A Scientist's Perspective

The cross-validation data reveals the distinct strengths and weaknesses of each method, allowing for an informed selection based on the analytical objective.

Caption: Decision Matrix for Method Selection.

  • Performance: Both methods successfully meet the typical ICH acceptance criteria for accuracy, precision, and linearity, confirming their suitability for quantitative analysis.[6] The data demonstrates that results obtained from either method would be considered reliable and equivalent within the validated range.

  • Specificity and Sensitivity: The LC-MS method is demonstrably superior in terms of both sensitivity (LOD/LOQ) and specificity. The ability to monitor a specific precursor-to-product ion transition provides an unparalleled degree of confidence that the signal is solely from the analyte of interest.[10] While the HPLC-UV method showed no interference in this study, it is more susceptible to potential interferences from unknown impurities or degradation products that might co-elute and also react with the OPA reagent.

  • Causality and Practicality:

    • HPLC-UV (Method A) is the quintessential workhorse for a Quality Control (QC) environment. Its slightly lower precision can be attributed to the extra derivatization step, but it remains well within acceptable limits. The key advantages are its robustness, lower operational cost, and the widespread availability of the necessary equipment and expertise. It is an excellent choice for routine release testing and stability studies where the sample matrix is well-defined.

    • LC-MS (Method B) excels where the highest level of assurance is needed. Its superior sensitivity makes it the only choice for trace-level analysis, such as impurity identification or cleaning validation. Its high specificity makes it the ideal reference method or the preferred choice for analyzing samples in complex biological matrices during early-stage development. The higher operational cost and complexity are justified when specificity and sensitivity are paramount.

Conclusion and Recommendations

This cross-validation guide demonstrates that both the HPLC-UV (with OPA derivatization) and LC-MS methods are valid and reliable for the quantification of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate. The successful cross-validation ensures that data can be reliably compared between a research-focused lab using LC-MS and a manufacturing QC lab using HPLC-UV.

Key Recommendations:

  • For routine QC testing, release, and stability monitoring , the HPLC-UV method (Method A) is recommended due to its robustness, cost-effectiveness, and sufficient performance that meets all regulatory requirements.

  • For impurity profiling, trace analysis, characterization of reference standards, and analysis in complex matrices , the LC-MS method (Method B) is the superior choice, providing unmatched specificity and sensitivity.

  • When transferring a method or comparing historical data, a cross-validation study as outlined here is essential to ensure data integrity and consistency.[5][13]

Ultimately, the choice of method is not about which is "better," but which is most appropriate for the question being asked. A thorough understanding of each method's performance characteristics, as determined through a rigorous validation and cross-validation process, is fundamental to maintaining the highest standards of quality and scientific integrity in pharmaceutical development.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • InfinixBio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • Bioanalysis Zone. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • TGA. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Proclinical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Agilent Technologies. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

  • PubMed. (2017, February 7). Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. [Link]

  • PubMed. (2020, August 28). Analytical methods for amino acid determination in organisms. [Link]

  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

  • ResearchGate. (2017). Analysis of amino acids by high performance liquid chromatography. [Link]

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • PubMed Central. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • Medizinische Fakultät Münster. Reference of fragmentation data of single amino acids prepared by electrospray. [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. [Link]

  • PubMed. (1978). A rapid gas chromatographic procedure for the analysis of oxalate ion in urine. [Link]

  • Medical Laboratory Journal. (2015, March 15). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. [Link]

  • Google Patents. EP0138092A2 - Method of amino acid analysis.

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